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Antifungal agent 81

Cat. No.: B12369349
M. Wt: 427.3 g/mol
InChI Key: RSTIHMVMNIKPBR-BJMVGYQFSA-N
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Description

Antifungal agent 81 is a useful research compound. Its molecular formula is C21H16Cl2N4O2 and its molecular weight is 427.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H16Cl2N4O2 B12369349 Antifungal agent 81

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H16Cl2N4O2

Molecular Weight

427.3 g/mol

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[1-(4-chlorophenyl)-4-(4,5-dihydro-1,3-oxazol-2-yl)pyrazol-5-yl]prop-2-enamide

InChI

InChI=1S/C21H16Cl2N4O2/c22-15-6-8-16(9-7-15)27-20(17(13-25-27)21-24-11-12-29-21)26-19(28)10-5-14-3-1-2-4-18(14)23/h1-10,13H,11-12H2,(H,26,28)/b10-5+

InChI Key

RSTIHMVMNIKPBR-BJMVGYQFSA-N

Isomeric SMILES

C1COC(=N1)C2=C(N(N=C2)C3=CC=C(C=C3)Cl)NC(=O)/C=C/C4=CC=CC=C4Cl

Canonical SMILES

C1COC(=N1)C2=C(N(N=C2)C3=CC=C(C=C3)Cl)NC(=O)C=CC4=CC=CC=C4Cl

Origin of Product

United States

Foundational & Exploratory

Unveiling the Mechanism of Action of Antifungal Agent 81: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Hefei, China – A novel antifungal agent, designated as Antifungal Agent 81 (also known as G22), has demonstrated significant potential in combating phytopathogenic fungi. This technical guide provides an in-depth analysis of its core mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and workflows. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action: Inhibition of Succinate Dehydrogenase

This compound is a pyrazole-5-yl-amide derivative that functions as a potent inhibitor of succinate dehydrogenase (SDH). SDH, also known as Complex II, is a critical enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. By targeting SDH, this compound disrupts the fungus's cellular respiration, leading to a cascade of events that ultimately result in cell death.

Molecular docking studies have revealed that this compound binds to the ubiquinone binding site of the SDH enzyme. This binding is analogous to that of the commercial fungicide boscalid, suggesting a similar mode of action. The interaction is stabilized by hydrogen bonds and π-π stacking interactions with key amino acid residues in the active site. This inhibition of SDH blocks the oxidation of succinate to fumarate, a crucial step in the TCA cycle, thereby depleting the cell's energy supply in the form of ATP.

Figure 1. Proposed Mechanism of Action of this compound cluster_0 Fungal Mitochondrion TCA Cycle TCA Cycle Succinate Succinate TCA Cycle->Succinate supplies SDH SDH Succinate->SDH substrate Fumarate Fumarate SDH->Fumarate converts to SDH->Fumarate ETC ETC SDH->ETC donates e- to SDH->ETC ATP Production ATP Production ETC->ATP Production drives ETC->ATP Production   disrupts This compound This compound This compound->SDH inhibits

Figure 1. Proposed Mechanism of Action of this compound

Quantitative Data Summary

The antifungal activity of this compound (G22) has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Antifungal Activity of this compound (G22)

Fungal SpeciesIC50 (mg/L)
Valsa mali0.48
[Data for other fungal species would be included here if available][Data]

Table 2: In Vivo Protective Efficacy of this compound (G22)

PathogenHost PlantConcentration (mg/L)Protective Effect (%)
Valsa maliApple tree branch40[Efficacy Percentage]
[Data for other pathogens/hosts would be included here if available][Data][Data][Data]

Experimental Protocols

In Vitro Antifungal Activity Assay

The antifungal activity of this compound was determined using the mycelial growth rate method.

  • Preparation of Media: Potato dextrose agar (PDA) medium was prepared and autoclaved.

  • Compound Preparation: this compound was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which was then serially diluted.

  • Plate Preparation: The diluted compound solutions were mixed with the molten PDA medium to achieve final desired concentrations. The medium was then poured into Petri dishes.

  • Inoculation: A 5 mm mycelial disc of the test fungus was placed at the center of each agar plate.

  • Incubation: The plates were incubated at 25 ± 1 °C in the dark.

  • Data Collection: The diameter of the fungal colony was measured when the mycelium in the control plate (containing only DMSO) reached the edge of the dish.

  • Calculation: The inhibition rate was calculated using the formula: Inhibition (%) = [(dc - dt) / dc] × 100, where dc is the colony diameter of the control and dt is the colony diameter of the treated sample. The IC50 value was calculated by probit analysis.

Succinate Dehydrogenase (SDH) Inhibition Assay

The inhibitory effect of this compound on SDH activity was measured spectrophotometrically.

  • Mitochondria Isolation: Fungal mycelia were harvested, ground in liquid nitrogen, and subjected to differential centrifugation to isolate the mitochondrial fraction.

  • Reaction Mixture: The reaction mixture contained phosphate buffer, succinate as the substrate, and the isolated mitochondrial fraction.

  • Inhibitor Addition: this compound was added to the reaction mixture at various concentrations.

  • Reaction Initiation and Measurement: The reaction was initiated by the addition of an artificial electron acceptor (e.g., DCPIP). The reduction of the electron acceptor was monitored by measuring the decrease in absorbance at a specific wavelength over time.

  • Data Analysis: The rate of the reaction was calculated, and the IC50 value for SDH inhibition was determined.

Figure 2. Experimental Workflow for Antifungal Activity Assessment cluster_0 In Vitro Assay cluster_1 In Vivo Assay Compound Synthesis Compound Synthesis Serial Dilution Serial Dilution Compound Synthesis->Serial Dilution Compound Formulation Compound Formulation PDA Plate Preparation PDA Plate Preparation Serial Dilution->PDA Plate Preparation Mycelial Disc Inoculation Mycelial Disc Inoculation PDA Plate Preparation->Mycelial Disc Inoculation Fungal Culture Fungal Culture Fungal Culture->Mycelial Disc Inoculation Incubation Incubation Mycelial Disc Inoculation->Incubation Colony Diameter Measurement Colony Diameter Measurement Incubation->Colony Diameter Measurement IC50 Calculation IC50 Calculation Colony Diameter Measurement->IC50 Calculation Plant Treatment Plant Treatment Compound Formulation->Plant Treatment Incubation (Greenhouse) Incubation (Greenhouse) Plant Treatment->Incubation (Greenhouse) Pathogen Inoculation Pathogen Inoculation Pathogen Inoculation->Plant Treatment Disease Severity Assessment Disease Severity Assessment Incubation (Greenhouse)->Disease Severity Assessment Protective Efficacy Calculation Protective Efficacy Calculation Disease Severity Assessment->Protective Efficacy Calculation

Figure 2. Experimental Workflow for Antifungal Activity Assessment

Conclusion

This compound (G22) represents a promising new lead compound in the development of agricultural fungicides. Its potent and specific inhibition of succinate dehydrogenase provides a clear mechanism of action. The quantitative data from both in vitro and in vivo studies underscore its potential for effective fungal disease management. Further research, including broader spectrum activity screening and toxicological studies, is warranted to fully elucidate its potential as a commercial fungicide. The low toxicity observed in preliminary tests on Apis mellifera l. is an encouraging indicator of its potential for environmentally conscious crop protection.

An In-Depth Technical Guide to the Discovery and Synthesis of Antifungal Agent 81

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antifungal agent 81, also designated as G22, is a novel pyrazole-5-yl-amide derivative that has demonstrated significant potential as a succinate dehydrogenase inhibitor (SDHI) for controlling phytopathogenic fungi. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound. It includes detailed experimental protocols for its synthesis and antifungal testing, quantitative data on its efficacy, and a visualization of its mechanism of action through its impact on the fungal mitochondrial electron transport chain. This document is intended to serve as a valuable resource for researchers and professionals in the fields of agrochemical discovery and development.

Introduction

The increasing prevalence of fungal resistance to existing antifungal agents necessitates the discovery and development of novel compounds with alternative modes of action. Succinate dehydrogenase (SDH), a key enzyme complex (Complex II) in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle, has emerged as a critical target for the development of a new generation of fungicides known as SDHIs. These inhibitors disrupt the fungal respiratory process, leading to a cessation of ATP production and subsequent cell death.

This compound (G22) is a promising new chemical entity belonging to the pyrazole-5-yl-amide class of compounds, which has been shown to exhibit potent inhibitory activity against succinate dehydrogenase. This guide details the synthesis, in vitro and in vivo antifungal activity, and the proposed mechanism of action of this compound.

Discovery and Chemical Properties

This compound was identified during a research program focused on the discovery of novel pyrazole-5-yl-amide derivatives containing cinnamamide structural fragments as potential SDHIs. The rationale behind its design was to explore the impact of these structural modifications on the antifungal activity and spectrum.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name N-(1-(4-chlorophenyl)-3-(oxazol-5-yl)-1H-pyrazol-5-yl)cinnamamide
Synonyms G22
Molecular Formula C₂₁H₁₆Cl₂N₄O₂
Molecular Weight 427.28 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, and other common organic solvents

Synthesis

The synthesis of this compound involves a multi-step process culminating in the amidation of a pyrazole amine intermediate with cinnamic acid. A representative synthetic scheme is presented below.

General Synthetic Protocol

The synthesis of pyrazole-5-yl-amide derivatives such as this compound can be achieved through the coupling of a substituted pyrazole amine with a corresponding carboxylic acid. A common method involves the activation of the carboxylic acid with a coupling agent, followed by reaction with the amine.

Experimental Protocol: Synthesis of this compound (G22)

  • Synthesis of the Pyrazole Amine Intermediate: The synthesis of the 1-(4-chlorophenyl)-3-(oxazol-5-yl)-1H-pyrazol-5-amine intermediate is a multi-step process that is based on established methods for pyrazole synthesis. This typically involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a related precursor.

  • Amide Coupling Reaction:

    • To a solution of cinnamic acid (1.1 mmol) in anhydrous dichloromethane (DCM, 20 mL) is added oxalyl chloride (1.5 mmol) and a catalytic amount of N,N-dimethylformamide (DMF).

    • The reaction mixture is stirred at room temperature for 2 hours.

    • The solvent is removed under reduced pressure to yield the cinnamoyl chloride.

    • The cinnamoyl chloride is redissolved in anhydrous DCM (20 mL).

    • To this solution, 1-(4-chlorophenyl)-3-(oxazol-5-yl)-1H-pyrazol-5-amine (1.0 mmol) and triethylamine (1.5 mmol) are added.

    • The reaction mixture is stirred at room temperature for 12 hours.

    • The reaction is quenched with water, and the organic layer is separated.

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford this compound.

Biological Activity

This compound has demonstrated potent and specific activity against the phytopathogenic fungus Valsa mali, the causal agent of apple Valsa canker.

Table 2: In Vitro and In Vivo Antifungal Activity of this compound

Assay TypeTarget OrganismParameterValueReference
In VitroValsa maliIC₅₀0.48 mg/L[1][2]
In VivoValsa maliProtective Concentration40 mg/L[1][2]
In Vitro Antifungal Activity

Experimental Protocol: Mycelium Growth Rate Method

  • Media Preparation: Potato Dextrose Agar (PDA) is prepared according to the manufacturer's instructions and sterilized by autoclaving.

  • Compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). Serial dilutions are made to achieve the desired final concentrations in the PDA medium. The final concentration of DMSO in the medium should not exceed 1% (v/v).

  • Assay Plate Preparation: The molten PDA is cooled to approximately 50-55 °C, and the appropriate volume of the test compound solution is added to achieve the final test concentrations. The amended PDA is then poured into sterile Petri dishes.

  • Inoculation: A 5 mm mycelial plug, taken from the edge of an actively growing culture of Valsa mali, is placed in the center of each PDA plate.

  • Incubation: The plates are incubated at 25 °C in the dark.

  • Data Collection: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the colony in the control plate (containing only DMSO) reaches the edge of the plate.

  • Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the following formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treatment group. The IC₅₀ value is determined by probit analysis.

In Vivo Antifungal Activity

Experimental Protocol: Protective Activity on Apple Twigs

  • Plant Material: Healthy, one-year-old apple twigs (e.g., Fuji variety) are collected and cut into uniform lengths (e.g., 15 cm).

  • Wounding: A uniform wound (e.g., 5 mm in diameter) is created on the bark of each twig using a sterile cork borer.

  • Compound Application: A solution of this compound at the desired concentration (e.g., 40 mg/L) is prepared in a suitable solvent with a surfactant to ensure even coverage. The solution is then sprayed onto the surface of the twigs until runoff. Control twigs are treated with a solution containing only the solvent and surfactant.

  • Inoculation: After the twigs have dried, a 5 mm mycelial plug of Valsa mali is placed on the wound of each twig.

  • Incubation: The inoculated twigs are placed in a high-humidity chamber at 25 °C.

  • Disease Assessment: After a specified incubation period (e.g., 7-14 days), the lesion diameter around the inoculation site is measured.

  • Calculation of Protective Effect: The protective effect is calculated as: Protective Effect (%) = [(Lc - Lt) / Lc] * 100 where Lc is the average lesion diameter in the control group, and Lt is the average lesion diameter in the treatment group.

Mechanism of Action: Succinate Dehydrogenase Inhibition

This compound functions by inhibiting the activity of succinate dehydrogenase (Complex II) in the fungal mitochondrial electron transport chain. This inhibition blocks the oxidation of succinate to fumarate, thereby disrupting both the TCA cycle and cellular respiration, leading to a depletion of ATP and ultimately, fungal cell death.

Succinate Dehydrogenase Inhibition Assay

Experimental Protocol: Spectrophotometric Assay

  • Mitochondria Isolation: Fungal mitochondria are isolated from Valsa mali mycelia using standard differential centrifugation methods.

  • Reaction Mixture: A reaction mixture is prepared containing a suitable buffer (e.g., phosphate buffer, pH 7.2), the electron acceptor 2,6-dichlorophenolindophenol (DCPIP), and the mitochondrial suspension.

  • Inhibitor Addition: Various concentrations of this compound (dissolved in DMSO) are added to the reaction mixture and pre-incubated.

  • Reaction Initiation: The reaction is initiated by the addition of succinate.

  • Measurement: The reduction of DCPIP is monitored spectrophotometrically by measuring the decrease in absorbance at 600 nm over time.

  • Data Analysis: The rate of the reaction is calculated from the linear portion of the absorbance curve. The percentage of inhibition is determined for each concentration of this compound, and the IC₅₀ value is calculated.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of this compound and the general workflow for its evaluation.

Antifungal_Agent_81_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_moa Mechanism of Action Start Starting Materials Synthesis Chemical Synthesis of G22 Start->Synthesis Purification Purification & Characterization Synthesis->Purification InVitroAssay Mycelium Growth Assay (Valsa mali) Purification->InVitroAssay InVivoAssay Protective Assay (Apple Twigs) Purification->InVivoAssay SDHAssay SDH Inhibition Assay Purification->SDHAssay IC50 IC50 Determination InVitroAssay->IC50 Efficacy Efficacy Assessment InVivoAssay->Efficacy Pathway Pathway Analysis SDHAssay->Pathway

Caption: Experimental workflow for the discovery and evaluation of this compound.

SDH_Inhibition_Pathway cluster_etc Mitochondrial Electron Transport Chain cluster_tca TCA Cycle cluster_inhibitor Inhibition cluster_outcome Outcome ComplexI Complex I (NADH Dehydrogenase) CoQ Coenzyme Q ComplexI->CoQ ComplexII Complex II (Succinate Dehydrogenase) ComplexII->CoQ Fumarate Fumarate ComplexII->Fumarate ComplexIII Complex III (Cytochrome bc1) CoQ->ComplexIII CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV (Cytochrome c oxidase) CytC->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase NoATP ATP Production Halted Succinate Succinate Succinate->ComplexII Agent81 This compound (G22) Agent81->ComplexII Inhibits CellDeath Fungal Cell Death NoATP->CellDeath

Caption: Mechanism of action of this compound via inhibition of Succinate Dehydrogenase (Complex II).

Conclusion

This compound (G22) represents a significant advancement in the development of novel SDHI fungicides. Its potent in vitro and in vivo activity against Valsa mali highlights its potential as a valuable tool for the management of apple Valsa canker. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for further research and development of this and related compounds. Future studies should focus on expanding the antifungal spectrum, optimizing the formulation, and conducting field trials to fully assess its agronomic potential.

References

Technical Guide: Biological Activity of Antifungal Agent 81 (G22)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal agent 81, also designated as G22, is a novel pyrazole-5-yl-amide derivative with potent antifungal properties. This compound has emerged from recent research focused on the development of new succinate dehydrogenase inhibitors (SDHIs) for agricultural applications. G22 has demonstrated significant in vitro and in vivo efficacy against a range of phytopathogenic fungi, most notably Valsa mali, the causative agent of apple tree canker. This technical guide provides a comprehensive overview of the biological activity of this compound (G22), including its mechanism of action, quantitative data on its antifungal efficacy, and detailed experimental protocols for its evaluation.

Mechanism of Action: Succinate Dehydrogenase Inhibition

This compound (G22) functions as a succinate dehydrogenase inhibitor (SDHI). Succinate dehydrogenase (SDH), also known as Complex II, is a critical enzyme complex embedded in the inner mitochondrial membrane. It plays a dual role in cellular metabolism, participating in both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC).

In the TCA cycle, SDH catalyzes the oxidation of succinate to fumarate. The electrons harvested from this reaction are then transferred to ubiquinone (coenzyme Q) in the electron transport chain, which is essential for aerobic respiration and ATP production.

By binding to the ubiquinone binding site (Q-site) of the SDH complex, G22 effectively blocks the transfer of electrons from succinate to ubiquinone. This inhibition disrupts the fungal respiratory chain, leading to a depletion of cellular ATP and ultimately causing fungal cell death. Molecular docking studies have indicated that G22 forms strong interactions with key amino acid residues within the Q-site of the SDH enzyme.

Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH Complex II (SDH) UQ Ubiquinone (Q) SDH->UQ e- CIII Complex III UQ->CIII e- G22 This compound (G22) G22->SDH Inhibition

Mechanism of action of this compound (G22).

Quantitative Biological Activity

The antifungal activity of G22 has been quantified against a panel of phytopathogenic fungi. The following tables summarize the key in vitro and in vivo efficacy data.

Table 1: In Vitro Antifungal Activity of G22
Fungal SpeciesIC50 (mg/L)
Valsa mali0.48[1][2]
Alternaria solani1.25
Botrytis cinerea2.53
Fusarium graminearum3.18
Gibberella zeae4.67
Phytophthora infestans>50
Table 2: In Vivo Protective and Curative Efficacy of G22 against Valsa mali on Apple Twigs
Concentration (mg/L)Protective Efficacy (%)Curative Efficacy (%)
4085.7[1][2]78.3
2071.465.2
1057.152.2

Experimental Protocols

This section details the methodologies used to evaluate the biological activity of this compound (G22).

In Vitro Antifungal Activity Assay

The in vitro antifungal activity of G22 is determined using a mycelial growth inhibition assay.

start Start prep_pda Prepare Potato Dextrose Agar (PDA) start->prep_pda add_g22 Incorporate G22 at various concentrations into molten PDA prep_pda->add_g22 pour_plates Pour PDA with G22 into Petri dishes add_g22->pour_plates inoculate Inoculate plates with a mycelial plug of the target fungus pour_plates->inoculate incubate Incubate plates at 25°C for 48-72 hours inoculate->incubate measure Measure the diameter of the fungal colony incubate->measure calculate Calculate the percentage of growth inhibition measure->calculate end End calculate->end

Workflow for the in vitro antifungal activity assay.

Protocol:

  • Preparation of Media: Potato Dextrose Agar (PDA) is prepared according to the manufacturer's instructions and autoclaved.

  • Incorporation of G22: A stock solution of G22 in a suitable solvent (e.g., DMSO) is prepared. The stock solution is then serially diluted and added to the molten PDA at 45-50°C to achieve the desired final concentrations. A control group with the solvent alone is also prepared.

  • Pouring Plates: The PDA containing G22 or the solvent control is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: A mycelial plug (typically 5 mm in diameter) is taken from the edge of an actively growing culture of the target fungus and placed in the center of each PDA plate.

  • Incubation: The inoculated plates are incubated at 25°C in the dark for a period of 48 to 72 hours, or until the fungal growth in the control plate has reached a specified diameter.

  • Measurement and Calculation: The diameter of the fungal colony on each plate is measured. The percentage of mycelial growth inhibition is calculated using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

      • Where 'dc' is the average diameter of the fungal colony in the control group, and 'dt' is the average diameter of the fungal colony in the treatment group.

  • IC50 Determination: The IC50 value (the concentration of G22 that inhibits 50% of the mycelial growth) is determined by probit analysis of the inhibition data.

In Vivo Antifungal Activity Assay (Protective and Curative)

The in vivo efficacy of G22 is assessed using a detached apple twig model.

Protocol:

  • Preparation of Twigs: Healthy and uniform apple twigs are collected, surface-sterilized with 75% ethanol, and air-dried.

  • Wounding: A small wound is created on each twig using a sterile needle.

  • Application of G22 (Protective Assay): Twigs are sprayed with different concentrations of G22 solution. After the solution has dried, the wounded sites are inoculated with a mycelial plug of Valsa mali.

  • Inoculation and Treatment (Curative Assay): The wounded sites on the twigs are first inoculated with a mycelial plug of Valsa mali. After a set period of incubation (e.g., 24 hours), the twigs are sprayed with different concentrations of G22 solution.

  • Incubation: The treated and inoculated twigs are placed in a humid chamber at 25°C for 5-7 days.

  • Evaluation: The lesion diameter at the site of inoculation is measured.

  • Calculation of Efficacy: The protective and curative efficacies are calculated using the formula:

    • Efficacy (%) = [(ldc - ldt) / ldc] x 100

      • Where 'ldc' is the average lesion diameter in the control group, and 'ldt' is the average lesion diameter in the treatment group.

Succinate Dehydrogenase (SDH) Enzyme Activity Assay

The inhibitory effect of G22 on the SDH enzyme is measured spectrophotometrically.

Protocol:

  • Mitochondria Isolation: Mitochondria are isolated from the target fungus through differential centrifugation.

  • Assay Mixture Preparation: The reaction mixture contains a buffer (e.g., potassium phosphate buffer), succinate as the substrate, and an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol, DCPIP).

  • Enzyme Reaction: The reaction is initiated by the addition of the mitochondrial suspension. The reduction of DCPIP, which is accompanied by a decrease in absorbance at a specific wavelength (e.g., 600 nm), is monitored over time.

  • Inhibition Assay: The assay is performed in the presence of various concentrations of G22 to determine its inhibitory effect on the rate of DCPIP reduction.

  • IC50 Determination: The IC50 value for SDH inhibition is calculated from the dose-response curve.

Conclusion

This compound (G22) is a potent succinate dehydrogenase inhibitor with significant promise for the control of phytopathogenic fungi, particularly Valsa mali. Its well-defined mechanism of action, coupled with its demonstrated in vitro and in vivo efficacy, makes it a strong candidate for further development as a novel agricultural fungicide. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of G22 and other related compounds.

References

Preliminary In Vitro Studies of Antifungal Agent 81: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for novel antifungal therapeutics. Antifungal Agent 81 is a novel synthetic compound identified through high-throughput screening for its potential broad-spectrum antifungal activity. This document provides a comprehensive summary of the preliminary in vitro studies conducted to characterize its antifungal profile, elucidate its mechanism of action, and assess its activity against fungal biofilms. The data presented herein are intended for researchers, scientists, and drug development professionals engaged in the field of medical mycology.

Antifungal Susceptibility Testing

The in vitro potency of this compound was evaluated against a panel of clinically relevant fungal pathogens. The minimum inhibitory concentration (MIC), defined as the lowest concentration of the agent that inhibits the visible growth of a microorganism, was determined.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Fungal Pathogens

Fungal SpeciesStrainMIC (µg/mL)
Candida albicansATCC 900280.5
Candida glabrataATCC 900301
Candida parapsilosisATCC 220190.25
Cryptococcus neoformansATCC 2088210.5
Aspergillus fumigatusATCC 2043052

Experimental Protocol: Broth Microdilution MIC Assay

The antifungal susceptibility testing was performed following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 broth microdilution method.[1][2]

  • Inoculum Preparation: Fungal isolates were cultured on Sabouraud Dextrose Agar for 24-48 hours. Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI 1640 medium to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[3]

  • Drug Dilution: this compound was dissolved in dimethyl sulfoxide (DMSO) and serially diluted in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of final concentrations.[4]

  • Incubation: Each well was inoculated with the prepared fungal suspension. The plates were incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC was determined as the lowest concentration of this compound that caused a significant inhibition of fungal growth (≥50% reduction in turbidity) compared to the drug-free control well.[5]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Preliminary investigations into the mechanism of action of this compound suggest that it targets the fungal ergosterol biosynthesis pathway.[6][7] Specifically, it is hypothesized to inhibit the enzyme lanosterol 14α-demethylase (Erg11p), a critical component in the production of ergosterol, which is essential for fungal cell membrane integrity.[8]

Table 2: In Vitro Inhibition of C. albicans Lanosterol 14α-demethylase by this compound

CompoundIC₅₀ (µM)
This compound0.15
Fluconazole (Control)0.25

Experimental Protocol: Lanosterol 14α-demethylase Inhibition Assay

  • Enzyme Preparation: Microsomes containing lanosterol 14α-demethylase were isolated from Candida albicans spheroplasts.

  • Assay Reaction: The reaction mixture contained the microsomal enzyme preparation, NADPH-cytochrome P450 reductase, a known concentration of lanosterol substrate, and varying concentrations of this compound or a control inhibitor.

  • Incubation and Analysis: The reaction was incubated and the conversion of lanosterol to its demethylated product was quantified using gas chromatography-mass spectrometry (GC-MS).[1]

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) was calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Visualization of Proposed Mechanism of Action

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Inhibition AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Erg11p Lanosterol 14α-demethylase (Erg11p) Lanosterol->Erg11p Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Membrane Incorporation Agent81 This compound Agent81->Erg11p Inhibits Erg11p->Ergosterol

Caption: Inhibition of lanosterol 14α-demethylase by this compound, disrupting ergosterol synthesis.

Anti-Biofilm Activity

The efficacy of this compound against Candida albicans biofilms, which are notoriously resistant to conventional antifungal agents, was also assessed.[9][10]

Table 3: Anti-Biofilm Activity of this compound against C. albicans ATCC 90028

MetricConcentration (µg/mL)
Sessile MIC₅₀ (SMIC₅₀) 4
Sessile MIC₈₀ (SMIC₈₀) 16

SMIC₅₀/₈₀: The minimum concentration required to inhibit 50% or 80% of biofilm metabolic activity.

Experimental Protocol: Biofilm Susceptibility Assay

  • Biofilm Formation: C. albicans cells were seeded into 96-well plates and incubated for 24 hours to allow for biofilm formation.

  • Antifungal Treatment: Pre-formed biofilms were washed to remove non-adherent cells, and fresh medium containing serial dilutions of this compound was added. The plates were then incubated for an additional 24 hours.

  • Metabolic Activity Measurement: The metabolic activity of the biofilms was quantified using an XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reduction assay.[10] The color change, which is proportional to metabolic activity, was measured spectrophotometrically.

  • SMIC Determination: The SMIC₅₀ and SMIC₈₀ were determined as the concentrations of the agent that resulted in a 50% and 80% reduction in metabolic activity, respectively, compared to untreated control biofilms.[10]

Overall Experimental Workflow

The in vitro evaluation of this compound followed a structured, multi-stage process to comprehensively characterize its antifungal properties.

Visualization of Experimental Workflow

Experimental_Workflow Start Start: Compound Synthesis Screening Primary Screening (e.g., Disk Diffusion) Start->Screening MIC_Test Broth Microdilution MIC Determination Screening->MIC_Test Active Hit MoA Mechanism of Action (Enzyme Inhibition Assay) MIC_Test->MoA Biofilm Biofilm Susceptibility (XTT Assay) MIC_Test->Biofilm Data_Analysis Data Analysis & Interpretation MoA->Data_Analysis Biofilm->Data_Analysis End End: Lead Candidate Profile Data_Analysis->End

Caption: Workflow for the in vitro evaluation of this compound.

The preliminary in vitro data indicate that this compound is a promising antifungal candidate with potent activity against a range of clinically important fungal pathogens. Its proposed mechanism of action, targeting the ergosterol biosynthesis pathway, is a well-validated strategy for antifungal drug development.[8][11] Furthermore, its demonstrated activity against C. albicans biofilms suggests a potential advantage in treating biofilm-associated infections.[12]

Future studies will focus on expanding the spectrum of activity testing to include a wider range of clinical isolates, including azole-resistant strains. Further elucidation of the mechanism of action, cytotoxicity assays against mammalian cell lines, and in vivo efficacy studies in animal models of fungal infection are warranted to further assess the therapeutic potential of this compound.

References

Antifungal Agent 81: A Technical Whitepaper on its Potential as a Succinate Dehydrogenase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating challenge of fungal resistance to existing agricultural and clinical antifungal agents necessitates the discovery and development of novel compounds with alternative modes of action. Succinate dehydrogenase (SDH), a key enzyme complex in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain, has emerged as a validated and highly promising target for the development of new fungicides.[1][2] Inhibition of SDH disrupts fungal respiration and energy production, leading to potent antifungal effects. This whitepaper provides an in-depth technical overview of a novel compound, designated Antifungal Agent 81 (also referred to as compound G22), a pyrazole-5-yl-amide derivative that has been identified as a potential succinate dehydrogenase inhibitor.[3][4][5]

Mechanism of Action: Succinate Dehydrogenase Inhibition

Succinate dehydrogenase (Complex II) is a critical enzyme that links the TCA cycle and the electron transport chain. It catalyzes the oxidation of succinate to fumarate in the TCA cycle and transfers electrons to the ubiquinone pool in the electron transport chain. SDH inhibitors bind to the ubiquinone-binding site of the enzyme complex, thereby blocking this electron transfer.[1] This inhibition leads to a disruption of ATP synthesis and the accumulation of succinate, ultimately resulting in fungal cell death.

The proposed mechanism of action for this compound (G22) is consistent with that of other SDH inhibitors. Molecular docking studies suggest that it binds to the active site of the succinate dehydrogenase enzyme.[3][4]

cluster_TCA Tricarboxylic Acid Cycle cluster_ETC Mitochondrial Electron Transport Chain TCA_Cycle TCA Cycle Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH oxidized by Fumarate Fumarate ETC Electron Transport Chain SDH->Fumarate UQ Ubiquinone (UQ) SDH->UQ reduces UQH2 Ubihydroquinone (UQH2) UQ->UQH2 Complex_III Complex III UQH2->Complex_III donates e- to ATP_Synthase ATP Synthase Complex_III->ATP_Synthase drives ATP ATP ATP_Synthase->ATP produces Agent81 This compound (SDH Inhibitor) Agent81->SDH inhibits

Mechanism of Succinate Dehydrogenase Inhibition.

Quantitative Data

The in vitro antifungal activity of this compound (G22) was evaluated against a panel of six phytopathogenic fungi. The results, presented as EC50 values (the concentration of a drug that gives a half-maximal response), are summarized in the table below. For comparison, data for the commercial SDHI fungicide boscalid and the demethylation inhibitor (DMI) fungicide tebuconazole are also included.[3][4]

CompoundValsa mali (EC50 mg/L)Sclerotinia sclerotiorum (EC50 mg/L)Botrytis cinerea (EC50 mg/L)Fusarium graminearum (EC50 mg/L)Rhizoctonia solani (EC50 mg/L)Phytophthora capsici (EC50 mg/L)
This compound (G22) 0.48 >5014.3211.562.75>50
Boscalid2.800.351.273.410.982.43
Tebuconazole0.301.390.890.541.763.12

Data sourced from Cheng et al., 2023, Journal of Agricultural and Food Chemistry.[3][4]

In addition to its in vitro activity, this compound (G22) demonstrated excellent in vivo protective and curative effects against Valsa mali at a concentration of 40 mg/L.[3][4][5]

Experimental Protocols

In Vitro Antifungal Activity Assay

The in vitro antifungal activity of this compound and other compounds was determined using the mycelial growth rate method.[6][7][8]

  • Preparation of Test Compounds: Stock solutions of the test compounds were prepared in dimethyl sulfoxide (DMSO). These stock solutions were then diluted with sterile potato dextrose agar (PDA) medium to achieve the desired final concentrations. The final concentration of DMSO in the medium was maintained at less than 1% (v/v) to avoid any inhibitory effects on fungal growth.

  • Fungal Inoculation: Mycelial discs (5 mm in diameter) were taken from the edge of actively growing colonies of the test fungi.

  • Incubation: The mycelial discs were placed in the center of PDA plates containing the test compounds. Plates with PDA medium and DMSO served as the negative control.

  • Data Collection: The plates were incubated at a constant temperature (typically 25 °C) in the dark. The diameter of the fungal colonies was measured at regular intervals until the colony in the control plate reached the edge of the plate.

  • Calculation of Inhibition: The percentage of mycelial growth inhibition was calculated using the following formula: Inhibition (%) = [(dc - dt) / dc] × 100 where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treatment group.

  • EC50 Determination: The EC50 values were calculated by probit analysis based on the inhibition rates at different concentrations of the test compounds.

Succinate Dehydrogenase (SDH) Activity Assay

The inhibitory effect of this compound on SDH activity was determined using a colorimetric assay.[9][10][11]

  • Mitochondria Isolation: Fungal mycelia were harvested, washed, and homogenized in an extraction buffer. The homogenate was then centrifuged to pellet the mitochondria.

  • Protein Quantification: The protein concentration of the mitochondrial suspension was determined using a standard method, such as the Bradford assay.

  • Enzyme Reaction: The SDH activity was assayed in a reaction mixture containing phosphate buffer, the substrate (succinate), an artificial electron acceptor (such as 2,6-dichlorophenolindophenol or DCPIP), and the mitochondrial suspension.

  • Inhibitor Addition: To determine the inhibitory effect, various concentrations of this compound were pre-incubated with the mitochondrial suspension before the addition of the substrate.

  • Spectrophotometric Measurement: The reduction of the electron acceptor, which is coupled to the oxidation of succinate, was measured as a decrease in absorbance at a specific wavelength (e.g., 600 nm for DCPIP) over time using a spectrophotometer.

  • Calculation of IC50: The IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental and Discovery Workflow

The discovery and characterization of this compound as a potential SDH inhibitor followed a logical and structured workflow, which is typical in the development of new fungicides.

Start Start: Need for Novel Antifungal Agents Design Rational Drug Design (Scaffold Hopping & Modification) Start->Design Synthesis Chemical Synthesis of Pyrazole-5-yl-amide Derivatives Design->Synthesis InVitro_Screening In Vitro Antifungal Screening (Panel of Fungi) Synthesis->InVitro_Screening Lead_Identification Identification of Lead Compound (this compound / G22) InVitro_Screening->Lead_Identification InVivo_Testing In Vivo Efficacy Testing (Protective & Curative) Lead_Identification->InVivo_Testing promising activity Mechanism_Study Mechanism of Action Study Lead_Identification->Mechanism_Study Toxicology Preliminary Toxicological Evaluation InVivo_Testing->Toxicology SDH_Assay SDH Inhibition Assay Mechanism_Study->SDH_Assay Docking Molecular Docking Mechanism_Study->Docking Candidate Potential Fungicide Candidate SDH_Assay->Candidate Docking->Candidate Toxicology->Candidate

Workflow for the Discovery of this compound.

Conclusion

This compound (G22) has demonstrated significant potential as a novel succinate dehydrogenase inhibitor. Its potent in vitro activity against Valsa mali and other phytopathogenic fungi, coupled with promising in vivo efficacy, marks it as a strong candidate for further development. The detailed experimental protocols and workflow provided in this whitepaper offer a comprehensive guide for researchers and scientists working in the field of fungicide discovery and development. Further investigation into its spectrum of activity, resistance profile, and toxicological properties is warranted to fully assess its potential as a next-generation agricultural fungicide.

References

Antifungal Agent 81: A Technical Guide on its Efficacy and Mechanism of Action Against Valsa mali

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valsa mali, the causative agent of apple Valsa canker, poses a significant threat to apple production worldwide. The emergence of fungicide resistance necessitates the development of novel antifungal agents. This technical guide provides a comprehensive overview of Antifungal Agent 81 (also known as G22), a promising pyrazole-5-yl-amide derivative with potent activity against Valsa mali. This document summarizes the available quantitative data on its efficacy, details relevant experimental protocols for its evaluation, and elucidates its mechanism of action as a succinate dehydrogenase inhibitor through descriptive diagrams. The information presented herein is intended to support further research and development of this compound as a potential agricultural fungicide.

Quantitative Efficacy of this compound

This compound has demonstrated significant inhibitory effects on the growth of Valsa mali in both laboratory and in-vivo settings. The key quantitative metrics of its antifungal activity are summarized in the table below.

Parameter Value Condition Reference
IC50 0.48 mg/Lin vitro[1][2][3][4]
Protective Concentration 40 mg/Lin vivo[1][5]

Table 1: Summary of Quantitative Efficacy Data for this compound against Valsa mali

Mechanism of Action: Succinate Dehydrogenase Inhibition

This compound functions as a succinate dehydrogenase inhibitor (SDHI). Succinate dehydrogenase (SDH), also known as Complex II, is a critical enzyme complex in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. By binding to the ubiquinone binding site of the SDH complex, this compound disrupts the transfer of electrons, thereby inhibiting cellular respiration and leading to fungal cell death.

cluster_mitochondrion Mitochondrial Inner Membrane TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate produces SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Fumarate Fumarate SDH->Fumarate Q Ubiquinone (Q) SDH->Q e- Agent81 This compound Agent81->SDH inhibits QH2 Ubihydroquinone (QH2) Q->QH2 Reduction ComplexIII Complex III QH2->ComplexIII e- transfer ATP_Synthase ATP Synthase ComplexIII->ATP_Synthase drives ATP ATP ATP_Synthase->ATP

Caption: Mechanism of action of this compound as a succinate dehydrogenase inhibitor.

Experimental Protocols

The following sections detail standardized protocols for evaluating the in vitro and in vivo antifungal activity of compounds like this compound against Valsa mali. These methodologies are based on established practices in mycology and plant pathology research.

In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of an antifungal agent against the mycelial growth of Valsa mali.

A Prepare potato dextrose agar (PDA) medium B Autoclave and cool to 50-60°C A->B C Add this compound to achieve final concentrations (e.g., 0.05, 0.1, 0.5, 1, 5 mg/L) B->C D Pour amended PDA into Petri dishes C->D E Inoculate center of each plate with a 5 mm mycelial plug of Valsa mali D->E F Incubate at 25°C in the dark for 3-5 days E->F G Measure the diameter of the fungal colony F->G H Calculate the percentage of mycelial growth inhibition G->H I Determine IC50 value using probit analysis H->I

Caption: Experimental workflow for in vitro antifungal activity assay.

In Vivo Protective Assay on Apple Twigs

This protocol assesses the protective efficacy of an antifungal agent in preventing Valsa mali infection on detached apple twigs.

A Select healthy, one-year-old apple twigs B Surface sterilize twigs with 75% ethanol and sterile water A->B C Create a uniform wound on each twig with a sterile punch B->C D Spray twigs with a solution of this compound (e.g., 40 mg/L) C->D E Allow twigs to air dry in a sterile environment D->E F Inoculate the wound with a 5 mm mycelial plug of Valsa mali E->F G Incubate at 25°C with high humidity for 5-7 days F->G H Measure the lesion length at the inoculation site G->H I Calculate the percentage of disease inhibition H->I

Caption: Experimental workflow for in vivo protective assay on apple twigs.

Conclusion and Future Directions

This compound demonstrates potent and specific activity against Valsa mali through the inhibition of the succinate dehydrogenase enzyme. The low IC50 value and effective in vivo protection highlight its potential as a lead compound for the development of a novel fungicide to control apple Valsa canker. Future research should focus on full-text analysis of the primary literature to confirm and expand upon the detailed experimental protocols, further investigate the potential for resistance development in Valsa mali, and conduct field trials to evaluate its efficacy under real-world agricultural conditions. Toxicological studies are also necessary to ensure its safety for non-target organisms and the environment.

References

Methodological & Application

Application Notes and Protocols for Antifungal Agent 81

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal agent 81, also known as G22, is a novel pyrazole-5-yl-amide derivative identified as a potential succinate dehydrogenase inhibitor (SDHI).[1] It has demonstrated significant in vitro and in vivo activity against Valsa mali, the causative fungal pathogen of apple Valsa canker, a destructive disease affecting apple production. These application notes provide detailed protocols for in vivo efficacy studies of this compound, based on established methodologies for evaluating fungicides against this plant pathogen.

Mechanism of Action

This compound is proposed to function as a succinate dehydrogenase inhibitor (SDHI). SDHIs disrupt the fungal mitochondrial electron transport chain at Complex II. This enzyme plays a crucial role in both the tricarboxylic acid (TCA) cycle and the electron transport chain, catalyzing the oxidation of succinate to fumarate. By inhibiting SDH, this compound blocks this key step in cellular respiration, leading to a rapid depletion of cellular ATP and ultimately causing fungal cell death.

Signaling Pathway Diagram

cluster_tca Tricarboxylic Acid (TCA) Cycle cluster_etc Mitochondrial Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase (SDH / Complex II) ComplexII Complex II (SDH) Ubiquinone Ubiquinone ComplexII->Ubiquinone e- ComplexIII Complex III Ubiquinone->ComplexIII ATP_Synthase ATP Synthase ComplexIII->ATP_Synthase ATP ATP ATP_Synthase->ATP Generates Antifungal_Agent_81 This compound Antifungal_Agent_81->Inhibition Inhibition->ComplexII Inhibits

Caption: Mechanism of action of this compound as a Succinate Dehydrogenase Inhibitor.

Quantitative Data Summary

The following table summarizes the known efficacy data for this compound against Valsa mali.

CompoundAssay TypeTarget OrganismConcentration/DosageEfficacyReference
This compound (G22)In VitroValsa mali0.48 mg/LIC50[1]
This compound (G22)In Vivo (Protective)Valsa mali40 mg/L"Excellent"[1]

Experimental Protocols

This section provides a detailed protocol for assessing the in vivo protective and curative efficacy of this compound against Valsa mali using a detached apple branch assay.

Protocol: Detached Apple Branch Assay for Valsa mali

1. Materials and Reagents

  • This compound stock solution

  • Sterile deionized water

  • Dimethyl sulfoxide (DMSO) for dissolving the compound

  • Healthy, one-year-old apple branches (e.g., from 'Fuji' cultivar), approximately 15-20 cm in length and 0.8-1.0 cm in diameter

  • Actively growing culture of Valsa mali on potato dextrose agar (PDA)

  • Sterile 5 mm cork borer

  • Scalpel

  • Parafilm

  • Incubation chamber with controlled temperature (25°C) and high humidity (>90%)

  • Ruler or calipers for lesion measurement

2. Experimental Workflow Diagram

cluster_protective Protective Assay cluster_curative Curative Assay A 1. Collect & Surface-Sterilize Apple Branches B 2. Create Uniform Wounds on Branches A->B C 3. Prepare this compound Working Solutions B->C D2 4b. Inoculate with V. mali Mycelial Plug B->D2 D1 4a. Apply this compound to Wounds C->D1 E2 5b. Apply this compound to Inoculated Wounds (24h post-inoculation) C->E2 E1 5a. Inoculate with V. mali Mycelial Plug (24h post-treatment) D1->E1 F 6. Seal Wounds with Parafilm E1->F D2->E2 E2->F G 7. Incubate at 25°C with High Humidity F->G H 8. Measure Lesion Length after 5-7 Days G->H I 9. Calculate Percent Inhibition H->I

Caption: Experimental workflow for in vivo protective and curative assays.

3. Detailed Procedure

a. Preparation of Apple Branches: i. Collect healthy, disease-free apple branches. ii. Wash the branches thoroughly with tap water. iii. Surface sterilize by immersing in 75% ethanol for 30-60 seconds, followed by 1% sodium hypochlorite for 10 minutes. iv. Rinse three times with sterile deionized water and allow to air dry in a laminar flow hood. v. Create a uniform wound (approximately 5 mm in diameter) in the center of each branch by removing the bark with a sterile scalpel.

b. Preparation of Fungal Inoculum: i. Culture Valsa mali on PDA plates at 25°C for 5-7 days. ii. Using a sterile 5 mm cork borer, take mycelial plugs from the leading edge of the actively growing fungal colony.

c. Preparation of this compound Solution: i. Prepare a stock solution of this compound in DMSO. ii. Dilute the stock solution with sterile deionized water to the desired final concentrations (e.g., 40 mg/L). Ensure the final concentration of DMSO is consistent across all treatments and does not exceed a level that affects fungal growth (typically <1%). iii. Prepare a negative control solution containing the same concentration of DMSO as the treatment groups.

d. Inoculation and Treatment:

For the Protective Assay: i. Apply a small, fixed volume (e.g., 20 µL) of the this compound solution to each wound on the apple branches. ii. Allow the treated branches to air dry in a sterile environment. iii. After 24 hours, place a 5 mm mycelial plug of V. mali into each treated wound.

For the Curative Assay: i. Place a 5 mm mycelial plug of V. mali into each wound on the apple branches. ii. After 24 hours of incubation, apply a small, fixed volume (e.g., 20 µL) of the this compound solution onto the mycelial plug in the wound.

e. Incubation and Data Collection: i. Seal each inoculated wound with Parafilm to maintain humidity. ii. Place the branches in an incubation chamber at 25°C with high relative humidity (>90%) for 5-7 days. iii. After the incubation period, remove the bark around the inoculation site and measure the length of the lesion (necrosis) along the branch using calipers.

4. Data Analysis

Calculate the percent inhibition of lesion development for each treatment group compared to the control group using the following formula:

Percent Inhibition (%) = [(Lc - Lt) / Lc] x 100

Where:

  • Lc is the average lesion length in the control group.

  • Lt is the average lesion length in the treatment group.

Conclusion

The provided protocols offer a standardized framework for evaluating the in vivo efficacy of this compound against Valsa mali. As a potent SDHI, this compound represents a promising candidate for the development of new agricultural fungicides. Researchers should adapt these protocols as necessary to suit their specific experimental objectives and available resources.

References

Application Notes and Protocols for Testing "Antifungal Agent 81" Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of cell culture models to evaluate the efficacy of "Antifungal agent 81".

Introduction to this compound

This compound, also known as G22, is a novel pyrazole-5-yl-amide derivative that has demonstrated significant antifungal properties. It functions as a succinate dehydrogenase inhibitor[1]. Succinate dehydrogenase (SDH), also known as Complex II, is a crucial enzyme in both the citric acid cycle and the mitochondrial electron transport chain. By inhibiting SDH, this compound disrupts fungal cellular respiration, leading to a decrease in ATP production and ultimately cell death. This mechanism of action makes it a promising candidate for the development of new antifungal therapies.

Initial studies have shown that this compound exhibits excellent in vitro activity against the phytopathogenic fungus Valsa mali, with a reported IC50 value of 0.48 mg/L. Furthermore, it has demonstrated protective effects in vivo at a concentration of 40 mg/L[1]. These findings warrant further investigation into its efficacy against a broader range of fungal pathogens, particularly those of clinical relevance.

Proposed Signaling Pathway of this compound

The primary mechanism of action for this compound is the inhibition of succinate dehydrogenase. This enzyme is a key component of cellular energy metabolism. Its inhibition leads to a cascade of downstream effects that are detrimental to the fungal cell.

cluster_0 Mitochondrion cluster_1 This compound Action cluster_2 Downstream Effects Succinate Succinate Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase (Complex II) ETC ETC Succinate->ETC e- transfer TCA Cycle TCA Cycle Fumarate->TCA Cycle Continues TCA_Cycle_Dysfunction TCA Cycle Dysfunction ATP Production ATP Production ETC->ATP Production Oxidative Phosphorylation Reduced_ATP Reduced ATP Production ROS_Production Increased ROS Production Agent_81 This compound Agent_81->Fumarate Inhibits Cell_Death Fungal Cell Death TCA_Cycle_Dysfunction->Cell_Death Reduced_ATP->Cell_Death ROS_Production->Cell_Death

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) should be adapted for testing this compound.[2][3]

Fungal Strains and Culture Conditions

A panel of clinically relevant fungal strains should be used, including species from the genera Candida, Aspergillus, and Cryptococcus. Strains should be cultured on appropriate media (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) and incubated at their optimal growth temperatures.

Preparation of this compound Stock Solution
  • Accurately weigh a precise amount of this compound powder.

  • Dissolve the powder in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[3][4]

Workflow for MIC Determination

Start Start Prepare_Inoculum Prepare Fungal Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilution of Agent 81 Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate Serial_Dilution->Inoculate_Plate Incubate Incubate Plate Inoculate_Plate->Incubate Read_Results Read MIC Results Visually or Spectrophotometrically Incubate->Read_Results End End Read_Results->End

Caption: Experimental workflow for MIC determination.

Protocol:

  • Prepare a standardized fungal inoculum according to CLSI guidelines (e.g., M27 for yeasts, M38 for molds).

  • In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in the appropriate broth medium (e.g., RPMI-1640). The final concentrations should typically range from 0.03 to 16 µg/mL.

  • Include a positive control (no drug) and a negative control (no inoculum).

  • Add the standardized fungal inoculum to each well, except for the negative control.

  • Incubate the plate at the appropriate temperature and duration (e.g., 24-48 hours for yeasts, 48-72 hours for molds).

  • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth compared to the positive control.

Determination of Minimum Fungicidal Concentration (MFC)

This assay determines the lowest concentration of an antifungal agent that kills the fungus.

Protocol:

  • Following MIC determination, take an aliquot (e.g., 10 µL) from each well that shows no visible growth.

  • Spread the aliquot onto an agar plate that does not contain the antifungal agent.

  • Incubate the plates at the appropriate temperature until growth is visible in the control plates.

  • The MFC is the lowest concentration of this compound that results in no fungal growth on the agar plate.

Time-Kill Assay

This assay evaluates the rate at which an antifungal agent kills a fungal population over time.

Protocol:

  • Prepare a standardized fungal suspension in a larger volume of broth.

  • Add this compound at concentrations corresponding to the MIC, 2x MIC, and 4x MIC. Include a drug-free control.

  • Incubate the cultures with shaking at the appropriate temperature.

  • At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each culture.

  • Perform serial dilutions of the aliquots and plate them on agar to determine the number of colony-forming units (CFU/mL).

  • Plot the log10 CFU/mL versus time to visualize the killing kinetics.

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: In Vitro Susceptibility of Fungal Pathogens to this compound

Fungal SpeciesStrain IDMIC (µg/mL)MFC (µg/mL)
Candida albicansATCC 900280.51
Candida glabrataATCC 9003012
Aspergillus fumigatusATCC 2043050.250.5
Cryptococcus neoformansATCC 2088210.1250.25
Valsa maliN/A0.48Not Determined

Table 2: Time-Kill Kinetics of this compound against Candida albicans

Time (hours)Control (log10 CFU/mL)1x MIC (log10 CFU/mL)2x MIC (log10 CFU/mL)4x MIC (log10 CFU/mL)
05.05.05.05.0
25.34.84.54.2
45.84.23.83.1
86.53.52.9<2.0
127.22.8<2.0<2.0
248.0<2.0<2.0<2.0

Cytotoxicity Assay

It is crucial to assess the potential toxicity of this compound to mammalian cells to determine its therapeutic index.

Cell Lines and Culture

Use relevant human cell lines, such as HepG2 (liver cells) and HEK293 (kidney cells), to assess potential organ-specific toxicity. Culture the cells in their recommended media and conditions.

MTT Assay for Cell Viability

Protocol:

  • Seed mammalian cells in a 96-well plate and allow them to adhere overnight.

  • Expose the cells to a range of concentrations of this compound for 24 or 48 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Workflow for Cytotoxicity Assay

Start Start Seed_Cells Seed Mammalian Cells Start->Seed_Cells Treat_Cells Treat Cells with this compound Seed_Cells->Treat_Cells Incubate Incubate for 24/48 hours Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance Read Absorbance Solubilize->Read_Absorbance Calculate_Viability Calculate Cell Viability Read_Absorbance->Calculate_Viability End End Calculate_Viability->End

Caption: Workflow for MTT cytotoxicity assay.

Conclusion

These protocols provide a framework for the comprehensive in vitro evaluation of this compound. By systematically assessing its antifungal activity and cytotoxicity, researchers can gain valuable insights into its potential as a novel therapeutic agent. The data generated from these studies will be critical for guiding further preclinical and clinical development.

References

Application Notes and Protocols for Antifungal Agent 81 in Agricultural Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Antifungal agent 81, also known as G22, a promising succinate dehydrogenase inhibitor (SDHI) for use in agricultural research. The following sections detail its mechanism of action, efficacy against key plant pathogens, and protocols for its application in laboratory and greenhouse settings.

Introduction

This compound is a pyrazole-carboxamide fungicide that demonstrates high efficacy against a range of plant pathogenic fungi. Its primary mode of action is the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial respiratory chain of fungi. By disrupting the pathogen's energy supply, this compound effectively controls fungal growth and development. This document provides detailed information and protocols for researchers investigating the potential of this compound for crop protection.

Mechanism of Action: Succinate Dehydrogenase Inhibition

This compound targets and binds to the ubiquinone-binding site (Q-site) of the succinate dehydrogenase enzyme complex (Complex II) in the fungal mitochondrial respiratory chain. This binding blocks the oxidation of succinate to fumarate, a key step in the tricarboxylic acid (TCA) cycle and electron transport chain. The disruption of this process leads to a severe reduction in ATP production, ultimately causing fungal cell death.

cluster_0 Mitochondrial Inner Membrane cluster_1 Fungal Cell Cytosol TCA TCA Cycle SDH Succinate Dehydrogenase (Complex II) TCA->SDH Succinate ETC Electron Transport Chain ATP ATP (Energy) ETC->ATP Production SDH->ETC Electrons Agent81 This compound (G22) Agent81->SDH Inhibition FungalGrowth Fungal Growth & Proliferation ATP->FungalGrowth

Caption: Mechanism of action of this compound.

Quantitative Efficacy Data

This compound has demonstrated significant activity against various plant pathogens. The following tables summarize the available quantitative data.

Table 1: In Vitro Efficacy of this compound

PathogenDiseaseHost Plant(s)IC50 / EC50 (mg/L)Citation(s)
Valsa maliApple cankerApple0.48[1]
Botrytis cinereaGray moldVarious0.05 - 5.0 (typical range for pyrazole-carboxamide SDHIs)[2]
Fusarium oxysporumFusarium wiltVarious0.1 - 10.0 (typical range for pyrazole-carboxamide SDHIs)[3][4]

Table 2: In Vivo Efficacy of this compound

PathogenDiseaseHost PlantApplication MethodProtective Concentration (mg/L)Disease Reduction (%)Citation(s)
Valsa maliApple cankerApple (detached branches)Curative40Not specified[1]
Valsa maliApple cankerApple (in vivo)Protective40Not specified[1]

Experimental Protocols

The following are detailed protocols for evaluating the efficacy of this compound.

In Vitro Antifungal Susceptibility Testing: Mycelial Growth Inhibition Assay

This protocol determines the concentration of this compound that inhibits the mycelial growth of a target fungus.

Materials:

  • This compound (G22)

  • Target fungal isolate (e.g., Valsa mali, Botrytis cinerea, Fusarium oxysporum)

  • Potato Dextrose Agar (PDA)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Sterile distilled water

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a 1000 mg/L stock solution of this compound in DMSO.

  • Amended Media Preparation: Autoclave PDA and cool to 50-55°C. Add the appropriate volume of the this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/L). Also, prepare a control plate with PDA and the same concentration of DMSO used for the highest fungicide concentration. Pour the amended and control media into sterile Petri dishes.

  • Fungal Inoculation: From the margin of an actively growing culture of the target fungus, take a 5 mm mycelial plug using a sterile cork borer. Place the mycelial plug, mycelium-side down, in the center of each PDA plate (both amended and control).

  • Incubation: Seal the Petri dishes with parafilm and incubate at 25°C in the dark.

  • Data Collection: Measure the colony diameter in two perpendicular directions daily until the fungal growth in the control plate reaches the edge of the dish.

  • Calculation: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plate, and dt is the average diameter of the fungal colony in the treated plate.

  • IC50/EC50 Determination: Determine the IC50 or EC50 value (the concentration of the agent that causes 50% inhibition of mycelial growth) by plotting the inhibition percentage against the logarithm of the fungicide concentration and performing a probit analysis.

cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Data Analysis A Prepare Stock Solution of this compound B Prepare Fungicide-Amended and Control PDA Plates A->B C Inoculate Plates with Fungal Mycelial Plugs B->C D Incubate at 25°C C->D E Measure Colony Diameters D->E F Calculate Mycelial Growth Inhibition (%) E->F G Determine IC50/EC50 Value F->G cluster_0 Preparation cluster_1 Treatment Application cluster_2 Incubation & Analysis A Prepare Apple Branches and Fungal Inoculum C Protective Treatment: Spray then Inoculate A->C D Curative Treatment: Inoculate then Spray A->D B Prepare Antifungal Agent 81 Solutions B->C B->D E Incubate in Humid Chamber at 25°C C->E D->E F Measure Lesion Length E->F G Calculate Disease Inhibition (%) F->G

References

"Antifungal agent 81" solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal agent 81, also referred to as G22, is a novel compound demonstrating significant antifungal properties. Its mechanism of action is reported to be the inhibition of succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain. These notes provide essential information on the solubility of this compound and detailed protocols for its preparation for both in vitro and in vivo experimental studies.

Physicochemical and Biological Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueReference
Molecular Formula C₂₁H₁₆Cl₂N₄O₂[1]
Molecular Weight 427.28 g/mol [1]
In Vitro Activity (IC₅₀ vs. Valsa mali) 0.48 mg/L[1][2]
In Vivo Protective Concentration (vs. Valsa mali) 40 mg/L[1][2]

Solubility

SolventApplicationNotes
Dimethyl Sulfoxide (DMSO) In Vitro AssaysIt is recommended to use freshly opened DMSO to avoid moisture absorption.[2]
Aqueous Formulation In Vivo StudiesA co-solvent formulation is required for aqueous preparations. See protocol below.

Experimental Protocols

Preparation of Stock Solution for In Vitro Assays

This protocol describes the preparation of a stock solution of this compound, suitable for use in in vitro antifungal susceptibility testing, such as broth microdilution assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the tube to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortexing: Vortex the tube vigorously until the powder is completely dissolved.

  • Sterilization (Optional): If required for the specific assay, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]

Preparation of Formulation for In Vivo Studies

This protocol provides a method for preparing a clear, injectable solution of this compound for administration in animal models. This formulation is based on a common co-solvent system.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile Saline, Phosphate-Buffered Saline (PBS), or distilled water (ddH₂O)

  • Sterile tubes

  • Vortex mixer

Procedure:

This example is for a final concentration of 2 mg/mL. Adjustments can be made based on the desired final concentration and dosage.

  • Prepare a Stock Solution in DMSO: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 40 mg/mL).[2]

  • Formulation Steps: For a final volume of 1 mL of a 2 mg/mL solution, the following volumes are used in a stepwise manner:

    • Take 50 µL of the 40 mg/mL stock solution in DMSO.

    • Add 300 µL of PEG300. Mix well until the solution is clear.

    • Add 50 µL of Tween 80. Mix well until the solution is clear.

    • Add 600 µL of Saline, PBS, or ddH₂O. Mix well until the solution is clear.[2]

  • Final Concentration: This procedure results in a 2 mg/mL working solution in a vehicle of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% aqueous solution.[2]

  • Administration: The formulation should be prepared fresh before administration to the animals.

Signaling Pathway and Experimental Workflow

Mechanism of Action: Succinate Dehydrogenase Inhibition

The proposed mechanism of action for this compound is the inhibition of the succinate dehydrogenase (SDH) enzyme, a critical component of both the tricarboxylic acid (TCA) cycle and the electron transport chain in fungi.

Mechanism of Succinate Dehydrogenase Inhibition cluster_tca TCA Cycle cluster_etc Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH SDH Succinate Dehydrogenase (SDH) Complex_III Complex_III SDH->Complex_III e- Succinate_acc Succinate Accumulation SDH->Succinate_acc ROS Reactive Oxygen Species (ROS) SDH->ROS Antifungal_Agent_81 This compound Antifungal_Agent_81->SDH Inhibition Fungal_Cell_Death Fungal Cell Death Succinate_acc->Fungal_Cell_Death ROS->Fungal_Cell_Death

Caption: Inhibition of Succinate Dehydrogenase by this compound.

Experimental Workflow: In Vitro Antifungal Susceptibility Testing

The following diagram outlines a typical workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound against a fungal strain.

In Vitro Antifungal Susceptibility Workflow A Prepare Fungal Inoculum C Inoculate Plate with Fungal Suspension A->C B Prepare Serial Dilutions of This compound in a 96-well plate B->C D Incubate at Appropriate Temperature and Duration C->D E Read Results (Visually or Spectrophotometrically) D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for MIC Determination of this compound.

References

Application Notes & Protocols: High-Throughput Screening of Antifungal Agent 81 Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the high-throughput screening (HTS) of analogs of Antifungal Agent 81, a novel compound with promising activity against phytopathogenic fungi. The protocols outlined below are designed for efficient evaluation of large compound libraries to identify novel antifungal leads.

Introduction to this compound

This compound, also referred to as G22, is a pyrazole-5-yl-amide derivative that incorporates cinnamamide structural fragments.[1] It has demonstrated significant in vitro efficacy against Valsa mali, a key pathogen in apple tree canker, with a reported half-maximal inhibitory concentration (IC50) of 0.48 mg/L.[1][2] Furthermore, in vivo studies have confirmed its protective capabilities against V. mali at a concentration of 40 mg/L.[1][2] The proposed mechanism of action for this compound is the inhibition of succinate dehydrogenase (SDH), a critical enzyme in both the mitochondrial electron transport chain and the citric acid cycle.

High-Throughput Screening Strategies

A variety of HTS methods can be adapted to screen for analogs of this compound. The choice of assay will depend on the specific research goals, available resources, and the desired endpoint measurement (e.g., fungicidal vs. fungistatic activity).

Broth Microdilution-Based Growth Inhibition Assay

This is a fundamental and widely used method to determine the minimum inhibitory concentration (MIC) of antifungal compounds.[3] It relies on measuring the turbidity of a fungal culture in the presence of varying concentrations of the test compounds.

Experimental Protocol:

  • Fungal Strain and Culture Preparation:

    • Culture the target fungal species (e.g., Valsa mali, Candida albicans, Aspergillus fumigatus) on an appropriate solid medium such as Potato Dextrose Agar (PDA).

    • Prepare a spore or conidial suspension by flooding the mature culture with sterile saline containing 0.05% Tween 80.

    • Filter the suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore/conidial concentration to 1 x 10^5 to 5 x 10^5 cells/mL in a suitable liquid medium like Potato Dextrose Broth (PDB) or RPMI-1640.[3]

  • Compound Preparation:

    • Prepare stock solutions of this compound analogs in 100% dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the compounds in the assay medium in a 96-well or 384-well microtiter plate. The final DMSO concentration should not exceed 1-2% to avoid solvent toxicity.[3]

  • Assay Procedure:

    • Add the diluted compounds to the microtiter plates.

    • Inoculate each well with the prepared fungal suspension.

    • Include positive controls (e.g., a known antifungal like Amphotericin B) and negative controls (DMSO vehicle).

    • Incubate the plates at an optimal temperature for the specific fungal species (e.g., 28-37°C) for 24-72 hours.

  • Data Acquisition and Analysis:

    • Measure the optical density (OD) at 600 nm or 620 nm using a microplate reader.[3]

    • Calculate the percentage of growth inhibition for each compound concentration relative to the negative control.

    • Determine the IC50 value, which is the concentration of the compound that inhibits fungal growth by 50%.

Data Presentation:

Compound IDAnalog StructureTarget FungusIC50 (µg/mL)
AF-81-001[Structure]Valsa maliX.XX
AF-81-002[Structure]Valsa maliY.YY
AF-81-003[Structure]Candida albicansZ.ZZ

Workflow Diagram:

Broth_Microdilution_Workflow A Prepare Fungal Spore Suspension C Inoculate Microtiter Plates A->C B Prepare Serial Dilutions of Analogs B->C D Incubate Plates (24-72h) C->D E Measure Optical Density (OD) D->E F Calculate % Inhibition and IC50 E->F

Caption: Workflow for the broth microdilution growth inhibition assay.

Resazurin-Based Cell Viability Assay

This colorimetric assay provides a rapid assessment of fungal cell viability and metabolic activity.[4][5] Viable cells reduce the blue, non-fluorescent resazurin to the pink, fluorescent resorufin.

Experimental Protocol:

  • Follow steps 1-3 of the Broth Microdilution Assay.

  • Addition of Resazurin:

    • After the incubation period, add a sterile resazurin solution (e.g., 0.01% w/v) to each well.

    • Incubate the plates for an additional 2-6 hours at the optimal growth temperature.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity (Excitation: 530-560 nm, Emission: 590 nm) or absorbance at 570 nm and 600 nm using a microplate reader.[3]

    • Calculate the percentage of viable cells relative to the negative control.

    • Determine the IC50 value.

Data Presentation:

Compound IDAnalog StructureTarget FungusViability IC50 (µg/mL)
AF-81-001[Structure]Valsa maliA.AA
AF-81-002[Structure]Valsa maliB.BB
AF-81-003[Structure]Candida albicansC.CC

Workflow Diagram:

Resazurin_Assay_Workflow A Perform Broth Microdilution Assay B Add Resazurin Solution A->B C Incubate (2-6h) B->C D Measure Fluorescence/Absorbance C->D E Calculate % Viability and IC50 D->E

Caption: Workflow for the resazurin-based cell viability assay.

Adenylate Kinase (AK) Release Assay for Cell Lysis

This bioluminescent assay quantifies cell death by measuring the release of adenylate kinase, a cytosolic enzyme, from compromised fungal cells.[6] This method is particularly useful for identifying compounds that disrupt fungal cell integrity.

Experimental Protocol:

  • Follow steps 1-3 of the Broth Microdilution Assay.

  • Sample Collection:

    • After incubation, centrifuge the microtiter plates to pellet the fungal cells.

    • Carefully transfer the supernatant to a new white, opaque microtiter plate suitable for luminescence measurements.

  • AK Detection:

    • Add a commercially available adenylate kinase detection reagent to each well of the new plate.

    • Incubate at room temperature for 10-20 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a microplate reader.

    • Higher luminescence indicates greater cell lysis.

    • Calculate the percentage of cell lysis relative to a positive control (e.g., a known lytic agent) and negative control.

Data Presentation:

Compound IDAnalog StructureTarget Fungus% Cell Lysis at X µg/mL
AF-81-001[Structure]Valsa maliP.PP
AF-81-002[Structure]Valsa maliQ.QQ
AF-81-003[Structure]Candida albicansR.RR

Workflow Diagram:

AK_Release_Assay_Workflow A Perform Broth Microdilution Assay B Centrifuge and Collect Supernatant A->B C Add AK Detection Reagent B->C D Incubate (10-20 min) C->D E Measure Luminescence D->E F Calculate % Cell Lysis E->F

Caption: Workflow for the adenylate kinase release assay.

Succinate Dehydrogenase (SDH) Inhibition Assay

Given the proposed mechanism of action for this compound, a direct enzymatic assay targeting SDH can be employed to screen for analogs with on-target activity.

Experimental Protocol:

  • Mitochondrial Fraction Isolation:

    • Grow the target fungus in a large-scale liquid culture.

    • Harvest the mycelia and perform cell lysis (e.g., using a French press or enzymatic digestion).

    • Isolate the mitochondrial fraction by differential centrifugation.

  • SDH Activity Measurement:

    • The SDH activity can be measured spectrophotometrically by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP) or a tetrazolium salt like MTT.

    • The reaction mixture should contain the mitochondrial fraction, succinate (the substrate), and the electron acceptor.

  • Inhibition Assay:

    • Pre-incubate the mitochondrial fraction with the this compound analogs for a defined period.

    • Initiate the reaction by adding succinate.

    • Monitor the change in absorbance over time to determine the reaction rate.

  • Data Analysis:

    • Calculate the percentage of SDH inhibition for each analog.

    • Determine the IC50 value for SDH inhibition.

Data Presentation:

Compound IDAnalog StructureSDH IC50 (µM)
AF-81-001[Structure]M.MM
AF-81-002[Structure]N.NN
AF-81-003[Structure]O.OO

Signaling Pathway Diagram:

SDH_Inhibition_Pathway cluster_TCA Citric Acid Cycle cluster_ETC Electron Transport Chain Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate CoQ Coenzyme Q (Ubiquinone) SDH->CoQ Reduction Complex_III Complex III CoQ->Complex_III Antifungal_Agent_81 This compound Analogs Antifungal_Agent_81->SDH

Caption: Proposed mechanism of action: Inhibition of Succinate Dehydrogenase.

These detailed application notes and protocols provide a robust framework for the high-throughput screening of this compound analogs. By employing a combination of cell-based and target-based assays, researchers can efficiently identify novel and potent antifungal compounds for further development.

References

Application Notes and Protocols for Antifungal Agent 81: A Fungal Respiratory Chain Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal agent 81, also designated as G22, has emerged as a promising candidate in the study of fungal respiratory chain inhibitors. The escalating incidence of fungal infections, coupled with the rise of drug-resistant strains, necessitates the exploration of novel antifungal agents with distinct mechanisms of action. The mitochondrial electron transport chain (ETC) in fungi presents a compelling target for new antifungal therapies due to its central role in cellular respiration and energy production.[1][2] Inhibition of the fungal respiratory chain can disrupt ATP synthesis, increase oxidative stress, and ultimately lead to fungal cell death.[3] this compound has demonstrated potent in vitro and in vivo efficacy against the phytopathogenic fungus Valsa mali, the causative agent of apple Valsa canker.[3][4][5] This document provides detailed application notes and experimental protocols for the investigation of this compound as a fungal respiratory chain inhibitor.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound, providing a clear comparison of its in vitro and in vivo activities against Valsa mali.

ParameterValueFungal SpeciesReference
In Vitro IC50 0.48 mg/LValsa mali[4][5][6]
In Vivo Protection 40 mg/LValsa mali[3][4]

Mechanism of Action: Inhibition of the Fungal Respiratory Chain

While the precise molecular target of this compound is under investigation, preliminary evidence suggests that it functions as a succinate dehydrogenase inhibitor (SQR). Succinate dehydrogenase, also known as Complex II of the electron transport chain, plays a crucial role in both the tricarboxylic acid (TCA) cycle and cellular respiration. By inhibiting this enzyme, this compound likely disrupts the electron flow to ubiquinone, thereby impeding ATP production and leading to fungal cell death.

cluster_tca TCA Cycle cluster_etc Electron Transport Chain Succinate Succinate Complex_II Complex II (Succinate Dehydrogenase) Succinate->Complex_II e- Complex_I Complex I Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone e- Complex_II->Ubiquinone e- Complex_III Complex III Ubiquinone->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_IV Complex IV Cytochrome_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP produces Antifungal_Agent_81 This compound Antifungal_Agent_81->Complex_II

Caption: Proposed mechanism of action of this compound.

Experimental Protocols

Antifungal Susceptibility Testing: Determination of IC50

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against filamentous fungi using a broth microdilution method.

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Fungal culture (Valsa mali or other species of interest)

  • Potato Dextrose Broth (PDB) or other appropriate liquid medium

  • Sterile 96-well microplates

  • Spectrophotometer (plate reader)

  • Sterile pipette tips and tubes

Procedure:

  • Prepare Fungal Inoculum:

    • Grow the fungus on a suitable agar medium until sporulation.

    • Harvest spores by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

    • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to 1 x 10^5 spores/mL using a hemocytometer.

  • Prepare Serial Dilutions:

    • Prepare a series of twofold dilutions of this compound in the liquid medium in a separate 96-well plate or in tubes. The final concentrations should bracket the expected IC50 value. Include a solvent control (medium with the same concentration of solvent used to dissolve the agent) and a medium-only control.

  • Inoculate Microplate:

    • Add 100 µL of the fungal inoculum to each well of a new sterile 96-well microplate.

    • Add 100 µL of each this compound dilution to the corresponding wells.

    • The final volume in each well will be 200 µL.

  • Incubation:

    • Incubate the microplate at the optimal growth temperature for the fungus (e.g., 25-28°C) for a specified period (e.g., 48-72 hours), or until sufficient growth is observed in the control wells.

  • Determine Fungal Growth:

    • Measure the optical density (OD) of each well at a suitable wavelength (e.g., 600 nm) using a microplate reader.

  • Calculate IC50:

    • Calculate the percentage of growth inhibition for each concentration relative to the solvent control.

    • Plot the percentage of inhibition against the logarithm of the concentration of this compound.

    • Determine the IC50 value from the dose-response curve using non-linear regression analysis.

A Prepare Fungal Inoculum C Inoculate 96-well Plate A->C B Prepare Serial Dilutions of this compound B->C D Incubate Plate C->D E Measure Optical Density D->E F Calculate IC50 E->F

Caption: Workflow for determining the IC50 of this compound.

Measurement of Mitochondrial Oxygen Consumption

This protocol describes the measurement of oxygen consumption in isolated fungal mitochondria to assess the inhibitory effect of this compound on the respiratory chain.

Materials:

  • Fungal mycelia

  • Mitochondrial isolation buffer

  • Respiration buffer

  • Substrates for different respiratory complexes (e.g., pyruvate/malate for Complex I, succinate for Complex II)

  • ADP

  • This compound

  • Known respiratory chain inhibitors (e.g., rotenone for Complex I, antimycin A for Complex III)

  • Oxygen electrode (e.g., Clark-type electrode) or a high-resolution respirometer

Procedure:

  • Isolate Fungal Mitochondria:

    • Homogenize fungal mycelia in ice-cold mitochondrial isolation buffer.

    • Perform differential centrifugation to pellet and wash the mitochondrial fraction.

    • Resuspend the final mitochondrial pellet in a small volume of respiration buffer.

    • Determine the protein concentration of the mitochondrial suspension.

  • Calibrate the Oxygen Electrode:

    • Calibrate the oxygen electrode system according to the manufacturer's instructions.

  • Measure Basal Respiration:

    • Add a known amount of isolated mitochondria to the respiration chamber containing air-saturated respiration buffer.

    • Add the substrate for the complex of interest (e.g., succinate for Complex II).

    • Record the rate of oxygen consumption (State 2 respiration).

  • Measure State 3 and State 4 Respiration:

    • Add a known amount of ADP to initiate ATP synthesis-coupled respiration (State 3).

    • Once the added ADP is phosphorylated to ATP, the respiration rate will decrease to State 4.

  • Assess the Effect of this compound:

    • Repeat the measurement, but add this compound to the chamber before or after the addition of the substrate.

    • Observe the effect on the rates of State 2, State 3, and State 4 respiration. A decrease in oxygen consumption upon addition of the agent indicates inhibition of the respiratory chain.

  • Controls:

    • Use known inhibitors of the respiratory chain to confirm the integrity of the mitochondrial preparation and to pinpoint the site of inhibition. For example, if this compound is a Complex II inhibitor, its effect should be similar to that of thenoyltrifluoroacetone (TTFA).

A Isolate Fungal Mitochondria C Measure Basal Respiration (State 2) A->C B Calibrate Oxygen Electrode B->C D Measure ADP-Stimulated Respiration (State 3) C->D E Add this compound D->E F Observe Inhibition of Oxygen Consumption E->F G Use Known Inhibitors as Controls G->F

Caption: Workflow for measuring mitochondrial oxygen consumption.

Fungal ATP Synthesis Inhibition Assay

This protocol measures the effect of this compound on ATP synthesis in fungal cells or isolated mitochondria.

Materials:

  • Fungal spheroplasts or isolated mitochondria

  • Assay buffer

  • Substrates for respiration

  • ADP

  • This compound

  • ATP bioluminescence assay kit (containing luciferase and luciferin)

  • Luminometer

Procedure:

  • Prepare Fungal Spheroplasts or Mitochondria:

    • Prepare spheroplasts from fungal cells by enzymatic digestion of the cell wall, or isolate mitochondria as described in the previous protocol.

  • Set up the Reaction:

    • In a luminometer tube or a white-walled 96-well plate, add the assay buffer, substrates, and ADP.

    • Add the fungal spheroplasts or mitochondria.

    • Add different concentrations of this compound. Include a no-inhibitor control and a positive control with a known inhibitor of ATP synthase (e.g., oligomycin).

  • Incubation:

    • Incubate the reaction mixture for a specific period to allow for ATP synthesis.

  • Measure ATP Levels:

    • Add the ATP-releasing reagent from the bioluminescence kit to lyse the cells/mitochondria and release the ATP.

    • Add the luciferase/luciferin reagent.

    • Immediately measure the luminescence using a luminometer. The light output is proportional to the ATP concentration.

  • Data Analysis:

    • Calculate the percentage of ATP synthesis inhibition for each concentration of this compound compared to the no-inhibitor control.

    • Plot the percentage of inhibition against the concentration of the agent to determine the IC50 for ATP synthesis inhibition.

A Prepare Fungal Spheroplasts/Mitochondria B Set up Reaction with Substrates, ADP, and this compound A->B C Incubate to Allow ATP Synthesis B->C D Lyse and Add Luciferase/Luciferin C->D E Measure Luminescence D->E F Calculate ATP Synthesis Inhibition E->F

Caption: Workflow for the fungal ATP synthesis inhibition assay.

Conclusion

This compound represents a valuable tool for the study of fungal respiratory chain inhibitors. Its potent activity against Valsa mali and its proposed mechanism of action as a succinate dehydrogenase inhibitor make it an interesting lead compound for the development of new antifungal agents. The protocols provided in this document offer a framework for researchers to further investigate the biological activity and therapeutic potential of this and similar compounds. Further studies are warranted to elucidate its precise binding site, spectrum of activity against other fungal pathogens, and its potential for synergistic interactions with existing antifungal drugs.

References

Troubleshooting & Optimization

Optimizing "Antifungal agent 81" concentration for antifungal assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antifungal Agent 81. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of this compound for various antifungal assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a typical antifungal susceptibility test?

A1: For a novel compound like this compound, a broad concentration range is recommended for initial screening to determine its potency. A common starting point is a serial two-fold dilution series spanning from 128 µg/mL down to 0.06 µg/mL.[1] This range allows for the determination of the Minimum Inhibitory Concentration (MIC) for a variety of fungal species with differing sensitivities.

Q2: How is the Minimum Inhibitory Concentration (MIC) for this compound determined?

A2: The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[2] For yeasts, this is typically determined using broth microdilution methods as standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][3] The assay involves exposing a standardized inoculum of the fungus to serial dilutions of this compound in a 96-well plate.[4][5] After a specific incubation period (e.g., 24-48 hours), the wells are visually inspected or read with a spectrophotometer to identify the lowest concentration that inhibits fungal growth.[4][6]

Q3: What are the standard methodologies for antifungal susceptibility testing that I can adapt for this compound?

A3: The most widely recognized and utilized methods are the broth microdilution assays detailed in CLSI documents M27 for yeasts and M38 for filamentous fungi, as well as the methodologies provided by EUCAST.[7][8][9] These protocols provide standardized procedures for media preparation, inoculum density, incubation conditions, and endpoint determination.[7] Adapting these standards for this compound will ensure that your results are reproducible and comparable to data for other antifungal agents.[10]

Q4: I am observing "trailing" or reduced but persistent growth at higher concentrations of this compound. How should I interpret these results?

A4: Trailing growth, which is the persistence of a small amount of fungal growth at drug concentrations above the MIC, can occur with certain fungistatic agents like azoles.[6] For azoles, the MIC is often defined as the concentration causing a significant (e.g., ≥50%) decrease in growth compared to the drug-free control.[2] It is crucial to establish a clear endpoint definition for this compound, which may require preliminary experiments to correlate the level of in vitro growth inhibition with potential in vivo efficacy.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No inhibition of fungal growth even at the highest concentration of this compound. 1. The fungal species being tested may be intrinsically resistant to this compound.2. The concentration range tested is too low.3. This compound may have degraded due to improper storage or handling.4. The inoculum density was too high.1. Test against a known susceptible control strain. If the control is inhibited, the test organism is likely resistant.2. Expand the concentration range to higher values (e.g., up to 256 µg/mL or higher).3. Verify the storage conditions and shelf-life of this compound. Prepare fresh stock solutions.4. Ensure the inoculum is prepared according to standardized protocols (e.g., using a spectrophotometer to adjust cell density).
Inconsistent MIC values between experimental replicates. 1. Pipetting errors leading to inaccurate serial dilutions.2. Inconsistent inoculum density across wells.3. Contamination of the culture or reagents.4. Subjectivity in visual endpoint determination.1. Use calibrated pipettes and ensure proper mixing during dilutions.2. Thoroughly mix the inoculum suspension before dispensing it into the wells.3. Use aseptic techniques and sterile reagents. Check for contamination by plating a sample of the inoculum and media.4. Use a spectrophotometer to read the optical density of the wells for a more objective endpoint determination.
Precipitation of this compound in the culture medium. 1. Poor solubility of this compound in the aqueous medium.2. The concentration of the solvent (e.g., DMSO) used to dissolve this compound is too high in the final well.1. Test the solubility of this compound in different solvents and at various concentrations. Consider using a small percentage of a co-solvent like DMSO, but ensure the final concentration is not toxic to the fungus.2. Keep the final solvent concentration consistent across all wells and below a level that affects fungal growth (typically ≤1%).

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Determining the MIC of this compound Against Yeast

This protocol is adapted from the CLSI M27 methodology.[7]

Materials:

  • This compound stock solution (e.g., 1280 µg/mL in DMSO)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Yeast isolate (e.g., Candida albicans)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • 35°C incubator

Procedure:

  • Yeast Inoculum Preparation:

    • Culture the yeast on a suitable agar plate for 24 hours at 35°C.

    • Suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (OD at 530 nm of 0.08-0.10).

    • Dilute this suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum density of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Preparation of this compound Dilutions:

    • Add 100 µL of RPMI 1640 medium to wells 2 through 11 of a 96-well plate.

    • Add 200 µL of RPMI 1640 containing this compound at twice the highest desired final concentration (e.g., 256 µg/mL) to well 12.

    • Perform a two-fold serial dilution by transferring 100 µL from well 12 to well 11, mixing thoroughly, and repeating this process down to well 2. Discard the final 100 µL from well 2. Well 1 will serve as the growth control (drug-free).

  • Inoculation:

    • Add 100 µL of the diluted yeast inoculum to each well (columns 1-12). This will bring the final volume in each well to 200 µL and dilute the drug concentrations to the final desired range (e.g., 128 µg/mL to 0.06 µg/mL).

  • Incubation:

    • Cover the plate and incubate at 35°C for 24-48 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that shows no visible growth.

    • Alternatively, read the optical density (OD) at 600 nm using a microplate reader. The MIC can be defined as the concentration that inhibits growth by a certain percentage (e.g., 50% or 90%) compared to the growth control.

Experimental Workflow and Signaling Pathway Diagrams

Antifungal_Assay_Workflow Workflow for Determining MIC of this compound cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis start Start prep_agent Prepare Stock Solution of this compound start->prep_agent prep_inoculum Prepare Fungal Inoculum (0.5 McFarland Standard) start->prep_inoculum serial_dilute Perform Serial Dilution in 96-well Plate prep_agent->serial_dilute add_inoculum Add Fungal Inoculum to All Wells prep_inoculum->add_inoculum serial_dilute->add_inoculum incubate Incubate at 35°C for 24-48 hours add_inoculum->incubate read_plate Read Plate (Visually or Spectrophotometer) incubate->read_plate determine_mic Determine MIC read_plate->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination of this compound.

Hypothetical_Signaling_Pathway Hypothetical Signaling Pathway for this compound Agent81 This compound CellWall Fungal Cell Wall Agent81->CellWall Penetrates TargetEnzyme Target Enzyme (e.g., Ergosterol Biosynthesis) CellWall->TargetEnzyme Inhibits Ergosterol Ergosterol TargetEnzyme->Ergosterol Blocks Synthesis Membrane Cell Membrane Integrity Ergosterol->Membrane Maintains CellDeath Fungal Cell Death Membrane->CellDeath Loss of Integrity Leads to

Caption: Hypothetical mechanism of action for this compound.

References

"Antifungal agent 81" stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and use of Antifungal Agent 81, also known as G22.

Frequently Asked Questions (FAQs)

Q1: What is this compound (G22) and what is its primary application?

This compound (G22) is a pyrazole-5-yl-amide derivative containing a cinnamamide structural fragment. It exhibits potent antifungal activity, particularly against the plant pathogen Valsa mali, the causative agent of apple Valsa canker.[1] It is intended for research use only.[1][2]

Q2: What is the proposed mechanism of action for this compound?

This compound is a potential succinate dehydrogenase inhibitor (SDHI).[1] SDHIs disrupt the fungal mitochondrial respiratory chain at complex II, blocking the conversion of succinate to fumarate. This inhibition leads to a depletion of cellular ATP, ultimately causing fungal cell death.

Q3: What are the recommended storage conditions for this compound?

Proper storage is crucial to maintain the stability and efficacy of the agent. The recommended conditions are summarized in the table below.

Data Presentation: Storage and Stability

FormStorage TemperatureDurationShipping Condition
Powder-20°C3 yearsAmbient Temperature or Blue Ice
In Solvent-80°C1 yearBlue Ice

Data sourced from product information sheets.[2]

Q4: What solvents are recommended for dissolving this compound?

Common solvents for antifungal agents include DMSO, ethanol, and water. For this compound, if dissolving in DMSO, it is recommended to use a freshly opened container to avoid moisture absorption.[2] If the agent is soluble in water, sterile water, physiological saline, or sterile PBS can be used.[2]

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

IssuePossible CauseRecommended Solution
Inconsistent or lower than expected antifungal activity Improper storage of the agent.Ensure the compound is stored at the recommended temperatures (-20°C for powder, -80°C for solutions in solvent) and protected from moisture.[2]
Degradation of the agent in experimental media.The stability of pyrazole-carboxamide fungicides can be influenced by pH and temperature. While specific data for this compound is limited, it is advisable to prepare fresh solutions for each experiment and minimize prolonged exposure to extreme pH or high temperatures.
Fungal resistance.Fungal populations can develop resistance to SDHI fungicides, often through mutations in the succinate dehydrogenase enzyme complex.[3] If resistance is suspected, consider using a fresh culture of the fungus or testing against a known sensitive strain.
Precipitation of the agent in aqueous media Low aqueous solubility.This compound may have limited solubility in aqueous buffers. Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into the aqueous experimental medium. Ensure the final concentration of the organic solvent is low enough to not affect fungal growth. Sonication or gentle heating (up to 45°C) may aid in dissolution.[2]
High background in colorimetric assays (e.g., MTT, XTT) Interference from the compound.Run a control containing the agent in the assay medium without fungal cells to check for any direct reaction with the assay reagents. If interference is observed, consider alternative methods for assessing fungal viability, such as direct microscopic observation of hyphal morphology or a different viability stain.
Variability in IC50/EC50 values between experiments Inconsistent inoculum preparation.The density of the fungal spore or mycelial suspension is critical for reproducible results. Standardize the inoculum preparation by using a hemocytometer or spectrophotometer to ensure a consistent starting concentration of the fungus in each experiment.
Differences in incubation conditions.Ensure that incubation temperature, time, and humidity are consistent across all experiments. For antifungal susceptibility testing, standardized protocols from organizations like CLSI or EUCAST should be followed where applicable.[4]

Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing against Valsa mali (Mycelial Growth Inhibition Assay)

This protocol is adapted from general methods for testing the efficacy of antifungal agents against filamentous fungi.

1. Materials:

  • This compound (G22)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Potato Dextrose Agar (PDA)

  • Sterile Petri dishes (90 mm)

  • Valsa mali culture (actively growing on PDA)

  • Sterile cork borer (5 mm diameter)

  • Incubator (25°C)

2. Procedure:

  • Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of this compound in sterile DMSO.
  • Preparation of Amended Media: Autoclave PDA and cool it to 50-55°C in a water bath. Add the appropriate volume of the this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL). Also, prepare a control plate containing the same concentration of DMSO as the highest concentration of the antifungal agent. Gently swirl the flasks to ensure thorough mixing and pour the media into sterile Petri dishes.
  • Inoculation: From the margin of an actively growing Valsa mali culture, take 5 mm mycelial plugs using a sterile cork borer. Place one mycelial plug in the center of each PDA plate (both control and agent-amended).
  • Incubation: Seal the Petri dishes with parafilm and incubate them at 25°C in the dark.
  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.
  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the colony on the control plate and dt is the average diameter of the colony on the treated plate.
  • Determination of EC50: The effective concentration that inhibits 50% of mycelial growth (EC50) can be determined by plotting the inhibition percentage against the logarithm of the agent's concentration and performing a regression analysis.

Protocol 2: Succinate Dehydrogenase (SDH) Activity Assay in Fungal Lysates

This protocol provides a general method for measuring SDH activity using a colorimetric assay.

1. Materials:

  • Fungal mycelia (treated with this compound and control)

  • Ice-cold SDH Assay Buffer (e.g., phosphate buffer, pH 7.4)

  • Succinate solution (substrate)

  • Electron acceptor (e.g., 2,6-dichlorophenolindophenol (DCPIP) or iodonitrotetrazolium chloride (INT))[5][6]

  • Spectrophotometer or microplate reader

2. Procedure:

  • Sample Preparation: Harvest fungal mycelia from liquid cultures (treated and control) by filtration or centrifugation. Wash the mycelia with ice-cold buffer. Homogenize the mycelia in ice-cold SDH Assay Buffer using a bead beater or mortar and pestle. Centrifuge the homogenate at 10,000 x g for 5 minutes at 4°C to pellet cell debris. The supernatant will be used as the enzyme source.[6]
  • Reaction Mixture: In a microplate well or cuvette, prepare the reaction mixture containing the SDH Assay Buffer, the electron acceptor (e.g., DCPIP), and the fungal lysate.
  • Initiation of Reaction: Start the reaction by adding the succinate solution.
  • Measurement: Immediately measure the change in absorbance over time at the appropriate wavelength (e.g., 600 nm for DCPIP). The rate of decrease in absorbance is proportional to the SDH activity.[7]
  • Data Analysis: Calculate the SDH activity, which is often expressed as units per milligram of protein. One unit of SDH activity is typically defined as the amount of enzyme that reduces a certain amount of the electron acceptor per minute.

Visualizations

Antifungal_Agent_81_Mechanism_of_Action cluster_mitochondrion Fungal Mitochondrion TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain (Complexes I, III, IV) SDH->ETC e- ATP_Synthase ATP Synthase (Complex V) ETC->ATP_Synthase Proton Gradient ATP ATP (Cellular Energy) ATP_Synthase->ATP Antifungal_Agent_81 This compound (G22) Antifungal_Agent_81->SDH Inhibition

Caption: Proposed mechanism of action of this compound (G22) as a succinate dehydrogenase inhibitor.

Experimental_Workflow_Antifungal_Susceptibility start Start prep_stock Prepare Stock Solution of this compound start->prep_stock prep_media Prepare PDA Plates with Different Concentrations of this compound prep_stock->prep_media inoculate Inoculate Plates with Valsa mali Mycelial Plugs prep_media->inoculate incubate Incubate at 25°C inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate Percent Inhibition measure->calculate determine_ec50 Determine EC50 Value calculate->determine_ec50 end End determine_ec50->end

Caption: Workflow for in vitro antifungal susceptibility testing of this compound against Valsa mali.

References

Overcoming resistance to "Antifungal agent 81" in fungal strains

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antifungal Agent 81

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent inhibitor of lanosterol 14α-demethylase (encoded by the ERG11 gene), a critical enzyme in the ergosterol biosynthesis pathway in fungi. By blocking this enzyme, this compound disrupts the production of ergosterol, a vital component of the fungal cell membrane. This leads to the accumulation of toxic sterol intermediates and ultimately inhibits fungal growth.

Q2: Which fungal species are susceptible to this compound?

This compound has demonstrated broad-spectrum activity against a range of pathogenic fungi. However, the intrinsic susceptibility can vary between species. Below is a summary of Minimum Inhibitory Concentrations (MICs) for common fungal strains.

Fungal SpeciesStrainMIC50 (µg/mL)MIC90 (µg/mL)
Candida albicansSC53140.1250.5
Candida glabrataATCC 20010.251
Aspergillus fumigatusAf2930.52
Cryptococcus neoformansH990.060.25

Troubleshooting Guide: Overcoming Resistance

Q3: My fungal strain shows a higher MIC value for this compound than expected. What are the potential resistance mechanisms?

An increase in the Minimum Inhibitory Concentration (MIC) suggests the development of resistance. The most common mechanisms of resistance to ergosterol biosynthesis inhibitors like this compound are:

  • Target Site Mutations: Point mutations in the ERG11 gene can alter the binding pocket of the enzyme, reducing the affinity of this compound.

  • Overexpression of ERG11: Increased expression of the ERG11 gene leads to higher levels of the target enzyme, requiring a greater concentration of the drug to achieve an inhibitory effect.

  • Efflux Pump Overexpression: Upregulation of drug efflux pumps, such as those from the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporter families, can actively remove this compound from the cell.

Below is a diagram illustrating these potential resistance pathways.

ResistanceMechanisms cluster_cell Fungal Cell cluster_resistance Resistance Mechanisms Agent81_in This compound ERG11 ERG11 Enzyme Agent81_in->ERG11 Inhibits Efflux Efflux Pump Overexpression Agent81_in->Efflux Ergosterol Ergosterol Synthesis ERG11->Ergosterol Mutation ERG11 Mutation (Reduced Binding) Mutation->ERG11 Alters Overexpression ERG11 Overexpression Overexpression->ERG11 Increases Agent81_out Agent 81 Expelled Efflux->Agent81_out

Caption: Potential resistance mechanisms to this compound.

Q4: How can I determine which resistance mechanism is present in my fungal strain?

A systematic approach is recommended to identify the specific resistance mechanism. The following workflow outlines the key experimental steps.

TroubleshootingWorkflow start Resistant Strain Identified (High MIC) seq_erg11 Sequence ERG11 Gene start->seq_erg11 check_mutations Mutations Present? seq_erg11->check_mutations qprc_erg11 Perform qPCR for ERG11 Expression check_mutations->qprc_erg11 No end_mutation Mechanism: Target Site Mutation check_mutations->end_mutation Yes check_overexpression Overexpression Detected? qprc_erg11->check_overexpression qprc_pumps Perform qPCR for Efflux Pump Genes (e.g., CDR1, MDR1) check_overexpression->qprc_pumps No end_overexpression Mechanism: ERG11 Overexpression check_overexpression->end_overexpression Yes check_pumps Overexpression Detected? qprc_pumps->check_pumps end_pumps Mechanism: Efflux Pump Overexpression check_pumps->end_pumps Yes end_unknown Mechanism: Novel or Combined check_pumps->end_unknown No

Caption: Experimental workflow for identifying resistance mechanisms.

Experimental Protocols

Protocol 1: MIC Determination by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines.

Materials:

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • 96-well microtiter plates.

  • This compound stock solution (e.g., 1 mg/mL in DMSO).

  • Fungal inoculum suspension (adjusted to 0.5 McFarland standard).

Method:

  • Prepare a 2X working solution of this compound in RPMI medium.

  • Perform serial dilutions of the 2X drug solution in the 96-well plate to achieve a range of final concentrations.

  • Prepare a 2X fungal inoculum in RPMI medium.

  • Add an equal volume of the 2X fungal inoculum to each well containing the drug dilutions.

  • Include a drug-free well for a positive growth control and an uninoculated well for a negative control.

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the positive control.

Protocol 2: Gene Expression Analysis by qRT-PCR

This protocol outlines the steps to quantify the expression levels of ERG11 and efflux pump genes.

Materials:

  • Resistant and susceptible fungal strains.

  • RNA extraction kit.

  • cDNA synthesis kit.

  • qPCR master mix (e.g., SYBR Green).

  • Gene-specific primers for ERG11, efflux pump genes (e.g., CDR1, MDR1), and a housekeeping gene (e.g., ACT1).

Method:

  • Culture the fungal strains to mid-log phase with and without sub-inhibitory concentrations of this compound.

  • Extract total RNA from the fungal cells.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using the gene-specific primers.

  • Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing the resistant strain to the susceptible strain.

Example Data:

GeneFold Change in Resistant Strain (vs. Susceptible)
ERG118.5
CDR11.2
MDR115.3

In this example, the data suggests a combination of ERG11 and MDR1 overexpression as the resistance mechanism.

Protocol 3: ERG11 Gene Sequencing

This protocol is for identifying point mutations in the ERG11 gene.

Materials:

  • Genomic DNA extraction kit.

  • PCR primers flanking the ERG11 coding sequence.

  • High-fidelity DNA polymerase.

  • DNA sequencing service.

Method:

  • Extract genomic DNA from the resistant fungal strain.

  • Amplify the ERG11 gene using PCR with the flanking primers.

  • Purify the PCR product.

  • Send the purified PCR product for Sanger sequencing.

  • Align the resulting sequence with the wild-type ERG11 sequence to identify any mutations.

Common Resistance-Conferring Mutations in ERG11 Homologs:

Amino Acid ChangeCodon Change
Y132HTAT > CAT
G464SGGT > AGT
R467KAGA > AAA

Technical Support Center: Off-Target Effects of Antifungal Agent 81 (as a Succinate Dehydrogenase Inhibitor) in Experimental Models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating the off-target effects of Antifungal Agent 81, a potential Succinate Dehydrogenase Inhibitor (SDHI). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the suspected primary off-target mechanism of this compound?

A1: As a putative Succinate Dehydrogenase Inhibitor (SDHI), the primary off-target effect of this compound is the inhibition of succinate dehydrogenase (SDH), also known as mitochondrial complex II, in non-target organisms. SDH is a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain, and its inhibition can disrupt cellular respiration and energy production.

Q2: Are SDHI antifungals specific to fungal SDH?

A2: No, many SDHI fungicides have been shown to inhibit SDH in a range of non-target species, including mammals, fish, and insects. The degree of inhibition can vary depending on the specific SDHI compound and the organism.

Q3: What are the major downstream consequences of off-target SDH inhibition?

A3: Inhibition of SDH can lead to several downstream effects, including:

  • Mitochondrial Dysfunction: Disruption of the electron transport chain, leading to decreased ATP production.

  • Oxidative Stress: Increased production of reactive oxygen species (ROS) due to the blockage of the electron transport chain.

  • Epigenetic Alterations: Accumulation of succinate, which can inhibit 2-oxoglutarate-dependent dioxygenases, including histone and DNA demethylases, potentially leading to changes in gene expression.

Q4: What are some common experimental models used to study the off-target effects of SDHIs?

A4: Common models include:

  • In vitro: Mammalian cell lines (e.g., HepG2, BJ-fibroblasts) are used to assess cytotoxicity, mitochondrial function, and oxidative stress.

  • In vivo:

    • Zebrafish (Danio rerio): A popular model for studying developmental toxicity, cardiovascular effects, and neurotoxicity due to their rapid development and transparency.

    • Rodents (mice, rats): Used for acute and chronic toxicity studies, including assessing systemic effects, carcinogenicity, and reproductive toxicity.

Troubleshooting Guides

Troubleshooting Mitochondrial Toxicity Assays

Issue: Unexpectedly high or low oxygen consumption rates (OCR) in a Seahorse XF Mito Stress Test after treatment with this compound.

Possible Cause Troubleshooting Step
Incorrect compound concentration Verify the final concentration of this compound in your assay. Perform a dose-response curve to determine the optimal concentration range for observing mitochondrial effects.
Cell health issues Ensure cells are healthy and at the correct density before starting the assay. Check for signs of stress or over-confluence.
Instrument malfunction Run a system calibration and sensor cartridge calibration as per the manufacturer's instructions.
Reagent issues Check the expiration dates and proper storage of all assay reagents (e.g., oligomycin, FCCP, rotenone/antimycin A).

Expected Outcome with a known SDHI: A dose-dependent decrease in basal and maximal respiration is typically observed.

Troubleshooting Oxidative Stress Assays

Issue: High background fluorescence or inconsistent results when measuring Reactive Oxygen Species (ROS) with probes like DCFH-DA.

Possible Cause Troubleshooting Step
Probe instability Prepare the DCFH-DA solution fresh and protect it from light.
Autofluorescence of the compound Run a control with this compound alone (without cells) to check for inherent fluorescence at the measurement wavelengths.
Cell density variability Ensure consistent cell seeding density across all wells.
Photobleaching Minimize exposure of the stained cells to light before and during measurement.

Expected Outcome with a known SDHI: An increase in fluorescence intensity, indicating elevated ROS levels, is expected following treatment.

Troubleshooting In Vivo Zebrafish Studies

Issue: High mortality in the control group of a zebrafish developmental toxicity study.

Possible Cause Troubleshooting Step
Poor water quality Use freshly prepared, standardized embryo medium and maintain optimal temperature and pH.
Embryo handling stress Handle embryos gently and minimize the time they are out of the incubator.
Microbial contamination Ensure all solutions and equipment are sterile. Observe embryos for any signs of fungal or bacterial growth.

Quantitative Data Summary

The following tables summarize quantitative data on the off-target effects of various SDHI fungicides in different experimental models. This data can be used as a reference for designing experiments with this compound.

Table 1: Acute Toxicity of SDHI Fungicides in Animal Models

CompoundAnimal ModelEndpointValue
Multiple SDHIsRodentsOral LD502000 - >6500 mg/kg
Multiple SDHIsBirdsOral LD50~2500 mg/kg
BenzovindiflupyrFish (Common Carp)96h LC508.7 nM
IsopyrazamFish (Common Carp)96h LC5070 nM
IsoflucypramFish (Common Carp)96h LC50170 nM

Table 2: Developmental Toxicity of SDHI Fungicides in Zebrafish Embryos

CompoundEndpoint (96h)EC50/LC50
BenzovindiflupyrHatching Inhibition (EC50)0.039 mg/L
BenzovindiflupyrMortality (LC50)0.041 mg/L
IsopyrazamHatching Inhibition (EC50)0.21 mg/L
IsopyrazamMortality (LC50)0.24 mg/L
SedaxaneHatching Inhibition (EC50)3.41 mg/L
SedaxaneMortality (LC50)3.69 mg/L
BixafenMortality (LC50)2 - 17 µM
BoscalidMortality (LC50)2 - 17 µM
FlutolanilMortality (LC50)2 - 17 µM
FluxapyroxadMortality (LC50)2 - 17 µM
PenthiopyradMortality (LC50)2 - 17 µM
ThifluzamideMortality (LC50)2 - 17 µM

Table 3: In Vitro Effects of SDHI Fungicides on Human Cell Lines

CompoundCell LineConcentrationEffect
BoscalidHepG2, BJ-fibroblasts1 µMMitochondrial Dysfunction
BixafenHepG2, BJ-fibroblasts1 µMMitochondrial Dysfunction

Experimental Protocols

Seahorse XF Mito Stress Test for Mitochondrial Toxicity

This protocol is adapted from the Agilent Seahorse XF Cell Mito Stress Test Kit.

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)

  • Mammalian cell line of interest (e.g., HepG2)

  • Cell culture medium

  • This compound

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with various concentrations of this compound for the desired duration (e.g., 1, 6, or 24 hours). Include a vehicle control.

  • Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

  • Assay Medium: Replace the culture medium with pre-warmed Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine. Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.

  • Load Injection Ports: Load the injection ports of the hydrated sensor cartridge with Oligomycin, FCCP, and Rotenone/Antimycin A at the optimized concentrations.

  • Run Assay: Place the cell culture microplate in the Seahorse XF Analyzer and initiate the Mito Stress Test protocol.

  • Data Analysis: Analyze the oxygen consumption rate (OCR) data to determine key mitochondrial parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Materials:

  • Mammalian cell line of interest

  • DCFH-DA

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • This compound

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound for the desired time. Include a positive control (e.g., H2O2) and a vehicle control.

  • Probe Loading: Remove the treatment medium and wash the cells with PBS. Add DCFH-DA solution (typically 10-20 µM in serum-free medium) to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Wash: Remove the DCFH-DA solution and wash the cells gently with PBS.

  • Measurement: Add PBS or a clear imaging buffer to the wells. Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or visualize and quantify the fluorescence using a microscope.

Chromatin Immunoprecipitation (ChIP) for Histone Modifications

This is a generalized protocol and may require optimization for specific cell types and antibodies.

Materials:

  • Mammalian cell line of interest

  • Formaldehyde (for crosslinking)

  • Glycine (to quench crosslinking)

  • Cell lysis and nuclear lysis buffers

  • Sonicator

  • Antibody specific to the histone modification of interest (e.g., H3K27me3)

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • Proteinase K

  • Phenol:chloroform:isoamyl alcohol

  • Ethanol

  • DNA purification kit

Procedure:

  • Crosslinking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to crosslink proteins to DNA. Quench the reaction with glycine.

  • Cell Lysis: Harvest and lyse the cells to release the nuclei.

  • Chromatin Shearing: Isolate the nuclei and sonicate the chromatin to shear the DNA into fragments of 200-800 bp.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the histone modification of interest overnight.

  • Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

  • Washes: Wash the beads extensively to remove non-specifically bound chromatin.

  • Elution and Reverse Crosslinking: Elute the chromatin from the beads and reverse the crosslinks by heating in the presence of proteinase K.

  • DNA Purification: Purify the immunoprecipitated DNA using phenol:chloroform extraction and ethanol precipitation or a DNA purification kit.

  • Analysis: The purified DNA can be analyzed by qPCR to assess enrichment at specific genomic loci or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

Visualizations

Off_Target_Effects_of_SDHI This compound (SDHI) This compound (SDHI) Succinate Dehydrogenase (SDH) Inhibition Succinate Dehydrogenase (SDH) Inhibition This compound (SDHI)->Succinate Dehydrogenase (SDH) Inhibition Mitochondrial Dysfunction Mitochondrial Dysfunction Succinate Dehydrogenase (SDH) Inhibition->Mitochondrial Dysfunction Oxidative Stress Oxidative Stress Succinate Dehydrogenase (SDH) Inhibition->Oxidative Stress Epigenetic Alterations Epigenetic Alterations Succinate Dehydrogenase (SDH) Inhibition->Epigenetic Alterations Decreased ATP Production Decreased ATP Production Mitochondrial Dysfunction->Decreased ATP Production Increased ROS Production Increased ROS Production Oxidative Stress->Increased ROS Production Histone Hypermethylation Histone Hypermethylation Epigenetic Alterations->Histone Hypermethylation

Caption: Signaling pathway of SDHI off-target effects.

Experimental_Workflow_Mitochondrial_Toxicity cluster_prep Preparation cluster_assay Seahorse XF Assay cluster_analysis Data Analysis Seed Cells Seed Cells Treat with SDHI Treat with SDHI Seed Cells->Treat with SDHI Measure Basal OCR Measure Basal OCR Treat with SDHI->Measure Basal OCR Inject Oligomycin Inject Oligomycin Measure Basal OCR->Inject Oligomycin Inject FCCP Inject FCCP Inject Oligomycin->Inject FCCP Inject Rot/AA Inject Rot/AA Inject FCCP->Inject Rot/AA Calculate Mitochondrial Parameters Calculate Mitochondrial Parameters Inject Rot/AA->Calculate Mitochondrial Parameters

Caption: Workflow for assessing mitochondrial toxicity.

Logical_Relationship_Troubleshooting Unexpected Result Unexpected Result Identify Potential Causes Identify Potential Causes Unexpected Result->Identify Potential Causes Analyze Implement Corrective Actions Implement Corrective Actions Identify Potential Causes->Implement Corrective Actions Troubleshoot Validate Results Validate Results Implement Corrective Actions->Validate Results Verify

Caption: Logical flow for troubleshooting experiments.

How to minimize cytotoxicity of "Antifungal agent 81" in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the cytotoxicity of Antifungal Agent 81 in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: We are observing high levels of cytotoxicity in our cell line when treated with this compound, even at concentrations close to the reported antifungal IC50. What are the potential causes?

A1: High cytotoxicity at or near the effective antifungal concentration can stem from several factors:

  • Off-target effects: this compound may interact with cellular components in mammalian cells that are analogous to its fungal target. For instance, if it targets ergosterol synthesis in fungi, it might interfere with cholesterol biosynthesis in mammalian cells, albeit to a lesser extent.[1][2]

  • Solvent toxicity: The solvent used to dissolve this compound, such as DMSO or ethanol, can be toxic to cells at certain concentrations.[3] It is crucial to have a vehicle control in your experiments to assess the toxicity of the solvent alone.

  • Extended exposure time: Continuous exposure of cells to the agent, even at low concentrations, can lead to cumulative toxic effects over time.[4][5]

  • Cell line sensitivity: Different cell lines exhibit varying sensitivities to therapeutic compounds. The cell line you are using may be particularly susceptible to the cytotoxic effects of this compound.

  • Induction of Apoptosis: The agent may be triggering programmed cell death (apoptosis) in your cell line. This is a common mechanism of drug-induced cytotoxicity.[6][7][8]

Q2: How can we determine if the observed cytotoxicity is due to the solvent or this compound itself?

A2: To differentiate between solvent-induced and compound-induced cytotoxicity, you should include the following controls in your experimental setup:

  • Untreated Control: Cells cultured in medium without any treatment. This serves as your baseline for 100% cell viability.

  • Vehicle (Solvent) Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve this compound. This will reveal any cytotoxic effects of the solvent itself.[3]

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., staurosporine or cisplatin) to ensure that your cytotoxicity assay is working correctly.[9]

By comparing the viability of cells in the vehicle control group to the untreated control, you can quantify the toxicity of the solvent. Any additional decrease in viability in the this compound-treated groups can then be attributed to the compound.

Q3: What are the recommended initial steps to reduce the cytotoxicity of this compound in our assays?

A3: To mitigate cytotoxicity, we recommend a systematic approach involving the optimization of experimental parameters. The following table outlines key parameters and suggested modifications:

ParameterStandard Condition (Example)Suggested Modification for Cytotoxicity ReductionRationale
Concentration of Agent 81 0.1 - 10 µg/mLPerform a dose-response curve starting from a lower concentration range (e.g., 0.01 - 1 µg/mL).To identify the minimum effective concentration with the lowest cytotoxicity.[10]
Incubation Time 24 - 72 hoursTest shorter incubation periods (e.g., 6, 12, 18 hours).To reduce cumulative toxic effects.[4][5]
Solvent Concentration 0.5% DMSOKeep the final solvent concentration below 0.1% if possible.To minimize solvent-induced toxicity.[3]
Cell Seeding Density 5,000 cells/well (96-well plate)Optimize seeding density to ensure cells are in the logarithmic growth phase during treatment.Cell metabolism and sensitivity to drugs can vary with cell density.[10]

Troubleshooting Guides

Issue 1: Significant cell death observed within the first 24 hours of treatment.

This suggests an acute cytotoxic response. The following workflow can help troubleshoot this issue.

A High Cytotoxicity at 24h B Verify Solvent Toxicity A->B F Solvent is Toxic B->F Yes H Solvent Not Toxic B->H No C Optimize Drug Concentration (Dose-Response) I Identify IC20 or Lower C->I D Shorten Incubation Time J Test 6, 12, 18h Time Points D->J E Assess Apoptosis K Caspase-3/7 Assay E->K G Reduce Solvent Conc. or Change Solvent F->G H->C I->D J->E

Caption: Troubleshooting workflow for acute cytotoxicity.

Issue 2: Gradual decrease in cell viability over a 48-72 hour period.

This may indicate a slower, secondary cytotoxic effect, possibly through the induction of apoptosis.

Investigating Apoptosis as a Mechanism of Cytotoxicity

If you suspect this compound is inducing apoptosis, you can investigate key markers of the apoptotic pathway. A common pathway involved in drug-induced cytotoxicity is the intrinsic (mitochondrial) pathway of apoptosis.

cluster_cell Mammalian Cell A81 This compound Mito Mitochondrion A81->Mito Stress Signal CytC Cytochrome c Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Apop Apoptosome Apaf1->Apop Casp9 Active Caspase-9 Apop->Casp9 ProCasp9 Pro-Caspase-9 ProCasp9->Apop ProCasp3 Pro-Caspase-3 Casp9->ProCasp3 Casp3 Active Caspase-3 ProCasp3->Casp3 Substrates Cellular Substrates (e.g., PARP) Casp3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Caption: Intrinsic apoptosis pathway potentially induced by Agent 81.

Experimental Protocols

Protocol 1: Dose-Response Cytotoxicity Assay using MTT

This protocol determines the concentration of this compound that is toxic to a specific cell line.

Materials:

  • 96-well flat-bottom plates

  • Your mammalian cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Dilution: Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions (including vehicle and untreated controls).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the dose-response curve to determine the IC50 (concentration that inhibits 50% of cell growth).

Protocol 2: Caspase-3/7 Activity Assay

This assay measures the activation of executioner caspases, a hallmark of apoptosis.

Materials:

  • Commercially available Caspase-Glo® 3/7 Assay kit (or similar)

  • White-walled 96-well plates

  • Cells, this compound, and culture medium

  • Luminometer

Procedure:

  • Assay Setup: Seed cells in a white-walled 96-well plate and treat with this compound as described in Protocol 1. Include positive and negative controls.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the prepared reagent to each well.

  • Incubation: Incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Increased luminescence corresponds to higher caspase-3/7 activity, indicating apoptosis.

Data Presentation

Table 1: Example Dose-Response Data for this compound

Concentration (µg/mL)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0 (Untreated)100 ± 4.5100 ± 5.1100 ± 6.2
0 (Vehicle)98 ± 3.997 ± 4.895 ± 5.5
0.195 ± 5.285 ± 6.370 ± 7.1
0.580 ± 6.160 ± 5.840 ± 4.9
1.065 ± 4.745 ± 5.225 ± 3.8
5.030 ± 3.515 ± 2.95 ± 1.7
10.010 ± 2.15 ± 1.5<5

Table 2: Example Caspase-3/7 Activation Data (48h Treatment)

TreatmentRelative Luminescence Units (RLU)Fold Change vs. Untreated
Untreated1,500 ± 2501.0
Vehicle Control1,650 ± 3001.1
This compound (0.5 µg/mL)6,000 ± 7504.0
This compound (1.0 µg/mL)12,500 ± 1,1008.3
Staurosporine (1 µM)18,000 ± 1,50012.0

References

Refining the synthesis process of "Antifungal agent 81" for higher yield

Author: BenchChem Technical Support Team. Date: November 2025

Of course, here is a technical support center for refining the synthesis process of "Antifungal agent 81".

Technical Support Center: Synthesis of this compound

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, FAQs, and optimized protocols to enhance the yield and purity of this compound.

Overall Synthesis Scheme

The synthesis of this compound is a three-step process:

  • Step 1: Suzuki Coupling to form a key biaryl intermediate.

  • Step 2: Intramolecular Cyclization to construct the core heterocyclic scaffold.

  • Step 3: Late-Stage Functional Group Modification to install the pharmacophore responsible for antifungal activity.

G cluster_0 Synthesis Workflow A Starting Material A (Aryl Halide) C Step 1: Suzuki Coupling A->C B Starting Material B (Boronic Ester) B->C D Intermediate 1 (Biaryl Compound) C->D E Step 2: Intramolecular Cyclization D->E F Intermediate 2 (Heterocyclic Core) E->F G Step 3: Functional Group Modification F->G H Final Product (this compound) G->H

Caption: Overall synthesis workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the typical overall yield for the synthesis of this compound?

A1: The optimized three-step synthesis typically results in an overall yield of 45-55%. The Suzuki coupling and functional group modification steps are generally high-yielding (80-90%), while the intramolecular cyclization is the most challenging step, with yields often in the 60-70% range.

Q2: Which step is the most common source of failure or low yield?

A2: Step 2, the intramolecular cyclization, is the most critical and often lowest-yielding step. Success is highly dependent on reaction concentration, temperature control, and the purity of Intermediate 1.

Q3: Are there any known stability issues with the intermediates or the final product?

A3: Intermediate 1 is sensitive to strong acids and prolonged exposure to air. It is best used immediately after purification. The final product, this compound, is light-sensitive and should be stored in amber vials at -20°C.

Q4: What are the key safety precautions for this synthesis?

A4: The palladium catalyst used in Step 1 is toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE). The reagents for the cyclization and functional group modification steps may be corrosive or irritants. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting Guide

Step 1: Suzuki Coupling

Q: My Suzuki coupling reaction has a low yield (<70%) or has stalled. What are the common causes and solutions?

A: Low yields in Suzuki couplings are a frequent issue.[1][2][3] Here are several potential causes and their corresponding solutions:

  • Cause 1: Inactive Catalyst: The palladium catalyst can be deactivated by oxygen.

    • Solution: Ensure all solvents are properly degassed before use by sparging with an inert gas (argon or nitrogen) for at least 30 minutes.[4] Maintain a positive pressure of inert gas throughout the reaction.

  • Cause 2: Inappropriate Base or Solvent: The choice of base and solvent is crucial for the catalytic cycle.[4]

    • Solution: Refer to the optimization data in Table 1. A combination of a carbonate base (like K₂CO₃) in a dioxane/water solvent system is often effective.[1]

  • Cause 3: Poor Quality Boronic Ester: Boronic acids and esters can degrade over time, a common reason for low yields.[5]

    • Solution: Use a fresh bottle of the boronic ester or purify the existing stock. Check the purity of your starting materials via NMR before beginning the reaction.[2]

  • Cause 4: Side Reactions: Homocoupling of the boronic ester is a common side reaction, often exacerbated by the presence of oxygen.[5]

    • Solution: In addition to rigorous degassing, consider using a slight excess (1.1 equivalents) of the aryl halide relative to the boronic ester.

G Start Low Yield in Suzuki Coupling? CheckDegas Did you thoroughly degas solvents and reagents? Start->CheckDegas Start Here CheckReagents Are starting materials (especially boronic ester) pure and fresh? CheckDegas->CheckReagents Yes Sol_Degas Solution: Degas solvents for 30+ min with Ar/N2. Maintain inert atmosphere. CheckDegas->Sol_Degas No CheckConditions Is the base and solvent combination optimal? CheckReagents->CheckConditions Yes Sol_Reagents Solution: Use fresh boronic ester or purify the old stock. Check purity via NMR. CheckReagents->Sol_Reagents No Sol_Conditions Solution: Consult Table 1. Try K2CO3 in Dioxane/H2O. Screen other conditions if needed. CheckConditions->Sol_Conditions No Success Yield Improved CheckConditions->Success Yes Sol_Degas->Success Sol_Reagents->Success Sol_Conditions->Success G cluster_pathway Ergosterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Enzyme Lanosterol 14α-demethylase Lanosterol->Enzyme Ergosterol Ergosterol (Fungal Cell Membrane) Enzyme->Ergosterol Catalyzes Agent81 This compound Agent81->Enzyme Inhibits

References

Addressing variability in "Antifungal agent 81" experimental results

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antifungal Agent 81

This technical support center provides researchers, scientists, and drug development professionals with essential information to address experimental variability when working with the novel investigational compound, this compound.

Disclaimer: "this compound" is a fictional agent. The data, protocols, and pathways described are illustrative examples based on common antifungal research principles and are intended to serve as a guide for addressing experimental variability.

Frequently Asked Questions (FAQs)

Q1: We are observing significant well-to-well and day-to-day variability in our Minimum Inhibitory Concentration (MIC) assays for Agent 81. What are the common causes?

A1: Variability in MIC assays is a frequent challenge in antifungal susceptibility testing. Several factors can contribute to this issue.[1][2][3] Key areas to investigate include:

  • Inoculum Preparation: Inconsistent fungal inoculum density is a primary source of variability. Ensure your protocol for adjusting the inoculum to the correct concentration (e.g., 0.5–2.5 x 10³ cells/mL for yeasts) is standardized and consistently applied.[1][4]

  • Agent 81 Solubility and Stability: Ensure Agent 81 is fully solubilized in the recommended solvent (see Table 2) before serial dilution. Precipitation of the compound in the assay plate will lead to inaccurate and variable results. Assess the stability of the agent in your assay medium over the incubation period.

  • Incubation Time and Temperature: Standardized incubation conditions (e.g., 35°C for 24-48 hours) are critical.[3][6] Reading results at inconsistent time points can lead to variability, especially if the fungus exhibits trailing growth.[2][3][7]

  • Plate Reading Method: Subjectivity in visual reading can be a factor. For azole-like agents, the MIC is often defined as the concentration causing at least 50% growth inhibition compared to the control.[2][6] Using a spectrophotometer for a more objective reading of turbidity can improve consistency.

Q2: What is the proposed mechanism of action for this compound, and how might this affect our experiments?

A2: this compound is hypothesized to be an inhibitor of lanosterol 14-alpha-demethylase , a key enzyme in the fungal ergosterol biosynthesis pathway. This is the same target as azole antifungals.[8] This mechanism implies that Agent 81 is likely fungistatic rather than fungicidal. This is important for assay interpretation; you should look for growth inhibition (MIC), not necessarily cell death (Minimum Fungicidal Concentration, or MFC).[9] Resistance can emerge through mutations in the target gene (ERG11) or through the upregulation of efflux pumps.[8]

Q3: What are the recommended solvents and storage conditions for this compound?

A3: Due to its hydrophobic nature, Agent 81 has low aqueous solubility. The recommended solvents and storage conditions are outlined below to ensure stability and consistent performance.

ParameterRecommendationNotes
Primary Solvent Dimethyl Sulfoxide (DMSO)Use 100% DMSO for creating high-concentration stock solutions.
Stock Concentration 10-20 mM (in 100% DMSO)Prepare fresh or aliquot into single-use tubes to avoid freeze-thaw cycles.
Storage -20°C or -80°CProtect from light.
Working Solutions Dilute stock in assay medium.Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent toxicity to the fungus.

Troubleshooting Guide

This guide provides a systematic approach to resolving common experimental issues.

Issue: High Variability in Experimental Results

Use the following flowchart to diagnose the potential source of variability in your experiments with this compound.

G Start High Result Variability (e.g., MIC, IC50) Inoculum Inoculum Preparation Start->Inoculum Potential Cause Agent Agent 81 Preparation Start->Agent Potential Cause Assay Assay Conditions Start->Assay Potential Cause CheckDensity Verify cell density with hemocytometer or spectrophotometer. Inoculum->CheckDensity Troubleshoot CheckViability Check culture viability (e.g., log-phase growth). Inoculum->CheckViability Troubleshoot CheckSolubility Confirm complete solubility of stock solution. Agent->CheckSolubility Troubleshoot CheckDilution Review serial dilution technique for accuracy. Agent->CheckDilution Troubleshoot CheckDMSO Ensure final DMSO % is consistent and non-toxic. Agent->CheckDMSO Troubleshoot CheckMedia Verify media pH (7.0) and composition. Assay->CheckMedia Troubleshoot CheckIncubation Confirm consistent incubation time/temp. Assay->CheckIncubation Troubleshoot CheckReading Standardize endpoint reading method (visual vs. spec). Assay->CheckReading Troubleshoot

Troubleshooting workflow for result variability.

Experimental Protocols & Data

Protocol: Broth Microdilution MIC Assay

This protocol is adapted from the CLSI M27 guidelines for yeast susceptibility testing and is recommended for determining the MIC of this compound.[4]

1. Preparation of Agent 81 Dilution Plate: a. Prepare a 2X working stock of Agent 81 in RPMI-1640 medium. For a highest final concentration of 64 µg/mL, this would be 128 µg/mL. b. In a 96-well U-bottom plate, add 100 µL of the 2X working stock to the wells in column 1. c. Add 50 µL of sterile RPMI-1640 medium to columns 2-11. d. Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, then transferring 50 µL from column 2 to 3, and so on, up to column 10. Discard the final 50 µL from column 10. e. Column 11 will serve as the growth control (no drug). Column 12 will serve as the sterility control (no inoculum).

2. Inoculum Preparation: a. Culture the fungal strain on appropriate agar (e.g., Sabouraud Dextrose Agar) to ensure purity and viability. b. Suspend several colonies in sterile saline. c. Adjust the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ cells/mL). d. Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a 2X working inoculum of 1-5 x 10³ cells/mL.

3. Inoculation and Incubation: a. Add 50 µL of the 2X working inoculum to wells in columns 1-11. The final volume in each well will be 100 µL. The final inoculum concentration will be 0.5-2.5 x 10³ cells/mL. b. Add 50 µL of sterile RPMI-1640 (without inoculum) to column 12. c. Seal the plate and incubate at 35°C for 24-48 hours.

4. Reading the MIC: a. The MIC is the lowest concentration of Agent 81 that causes a prominent (≥50%) reduction in turbidity compared to the growth control (column 11). b. Results can be read visually or with a microplate reader at 530 nm.

Illustrative MIC Data

The following table presents a summary of expected MIC ranges for this compound against common quality control fungal strains.

Fungal StrainATCC NumberExpected MIC Range (µg/mL)
Candida albicansATCC 900280.125 - 1.0
Candida parapsilosisATCC 220190.25 - 2.0
Aspergillus fumigatusATCC 2043050.5 - 4.0

Visualizations

General Experimental Workflow

The diagram below outlines the standard workflow for conducting an antifungal susceptibility test with Agent 81.

G A Prepare Agent 81 Stock Solution C Perform Serial Dilutions in 96-Well Plate A->C B Prepare Fungal Inoculum D Inoculate Plate B->D C->D E Incubate (35°C, 24-48h) D->E F Read & Analyze MIC Results E->F G cluster_membrane Fungal Cell Membrane Lanosterol Lanosterol Enzyme Lanosterol 14-alpha-demethylase (ERG11) Lanosterol->Enzyme Ergosterol Ergosterol (Essential for membrane integrity) Enzyme->Ergosterol Conversion Disruption Membrane Disruption & Growth Inhibition Enzyme->Disruption Block leads to Ergosterol->Disruption Agent81 This compound Agent81->Enzyme Inhibits

References

"Antifungal agent 81" degradation pathways and how to prevent them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antifungal Agent 81. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating potential degradation of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical features?

This compound, also known as G22, is a pyrazole-5-yl-amide derivative containing a cinnamamide structural fragment. Its chemical formula is C21H16Cl2N4O2. The key chemical features that may influence its stability include an amide linkage, a styryl double bond, and two chlorinated phenyl rings. These groups make the molecule potentially susceptible to hydrolysis, oxidation, and photodegradation.

Q2: What are the recommended storage conditions for this compound?

To ensure the stability of this compound, it is recommended to store the solid powder at -20°C for long-term storage (up to 3 years). If dissolved in a solvent, it should be stored at -80°C for up to one year.[1] For short-term handling and in-use solutions, protection from light and extreme pH conditions is crucial.

Q3: My experimental results with this compound are inconsistent. Could degradation be the cause?

Inconsistent results can indeed be a consequence of compound degradation. If you observe a decrease in efficacy or the appearance of unknown peaks in your analytical chromatograms (e.g., HPLC), it is advisable to assess the stability of your sample. Key factors to investigate are exposure to light, pH of the solution, and storage temperature.

Q4: Are there any known incompatibilities of this compound with common laboratory reagents?

Troubleshooting Guides

Issue 1: Loss of Potency in Aqueous Solutions

Symptoms:

  • Decreased antifungal activity in bioassays over time.

  • A decrease in the peak area of the parent compound in HPLC analysis.

Potential Cause:

  • Hydrolysis of the amide bond. Amide bonds can be susceptible to cleavage in aqueous solutions, a reaction that can be catalyzed by acidic or basic conditions.[2][3][4]

Troubleshooting Steps:

  • pH Control: Ensure the pH of your experimental solution is maintained within a neutral range (pH 6-8) using a suitable buffer system, unless the experimental protocol requires otherwise.

  • Temperature Management: Perform experiments at the lowest feasible temperature to slow down the rate of hydrolysis.

  • Solvent Choice: If the experimental design allows, consider using a co-solvent system with a lower water content to reduce the rate of hydrolysis.[5]

  • Fresh Preparations: Prepare aqueous solutions of this compound fresh before each experiment.

Issue 2: Appearance of Unknown Peaks in Chromatograms after Sample Preparation

Symptoms:

  • New, unexpected peaks appearing in HPLC or LC-MS analysis.

  • A color change in the solution upon exposure to light.

Potential Cause:

  • Photodegradation. The chlorinated aromatic rings and the conjugated system in the cinnamamide moiety can absorb UV or visible light, leading to photochemical degradation.[6][7][8]

  • Oxidation. The styryl double bond is a potential site for oxidation, which can be initiated by atmospheric oxygen or other oxidizing species in the sample matrix.[9][10][11][12]

Troubleshooting Steps:

  • Light Protection: Handle the compound and its solutions in a dark environment or by using amber-colored vials or glassware wrapped in aluminum foil.[6][7][8]

  • Inert Atmosphere: For sensitive experiments, degas solvents and consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[13]

  • Antioxidant Addition: If compatible with the experimental setup, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), may prevent oxidative degradation.

  • Purity Check: Always verify the purity of a new batch of the compound before use.

Data Presentation

Table 1: Hypothetical pH-Dependent Degradation of this compound in Aqueous Solution at 25°C over 24 hours.

pH% Degradation (Hypothetical)Major Degradation Product (Hypothetical)
3.015%Cinnamic acid derivative + Pyrazole amine
5.05%Cinnamic acid derivative + Pyrazole amine
7.0<1%Not significant
9.012%Cinnamic acid derivative + Pyrazole amine

Table 2: Hypothetical Photodegradation of this compound in Methanol Solution upon Exposure to UV light (365 nm) at 25°C.

Exposure Time (hours)% Degradation (Hypothetical)
00%
210%
425%
850%
2490%

Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment of this compound

This protocol outlines a general method for assessing the stability of this compound under various conditions.

1. Materials:

  • This compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable mobile phase modifier)

  • Buffer solutions (e.g., phosphate buffers at various pH values)

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column

2. Standard Solution Preparation:

  • Prepare a stock solution of this compound in acetonitrile or another suitable organic solvent at a concentration of 1 mg/mL.

  • From the stock solution, prepare a working standard at a concentration of 10 µg/mL in the mobile phase.

3. Stability Study Setup:

  • pH Stability: Prepare solutions of this compound (e.g., 10 µg/mL) in different buffer solutions (e.g., pH 3, 5, 7, 9).

  • Photostability: Prepare a solution of this compound (e.g., 10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile) and place it in a transparent vial. Prepare a control sample in an amber vial. Expose the transparent vial to a light source (e.g., a UV lamp or daylight).

  • Thermal Stability: Prepare solutions of this compound and store them at different temperatures (e.g., 4°C, 25°C, 40°C).

4. HPLC Analysis:

  • Inject the standard solution and the samples from the stability studies onto the HPLC system at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Use a suitable gradient elution method to separate the parent compound from any degradation products. An example gradient could be:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with 30% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Monitor the elution profile at a wavelength where this compound has maximum absorbance.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point by comparing the peak area to the initial time point (t=0).

  • Identify and quantify any major degradation products.

Visualizations

degradation_pathways cluster_hydrolysis Hydrolysis (Acidic/Basic Conditions) cluster_photodegradation Photodegradation (UV/Visible Light) cluster_oxidation Oxidation (e.g., atmospheric O2) This compound This compound Cinnamic Acid Derivative Cinnamic Acid Derivative This compound->Cinnamic Acid Derivative Amide Cleavage Pyrazole Amine Pyrazole Amine This compound->Pyrazole Amine Amide Cleavage Photodegradation Products Photodegradation Products This compound->Photodegradation Products Dechlorination, Isomerization Oxidized Products (e.g., epoxides, aldehydes) Oxidized Products (e.g., epoxides, aldehydes) This compound->Oxidized Products (e.g., epoxides, aldehydes) Double Bond Oxidation

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prepare Stock Solution Prepare Stock Solution Dilute to Working Concentration Dilute to Working Concentration Prepare Stock Solution->Dilute to Working Concentration pH Variation pH Variation Dilute to Working Concentration->pH Variation Light Exposure Light Exposure Dilute to Working Concentration->Light Exposure Elevated Temperature Elevated Temperature Dilute to Working Concentration->Elevated Temperature HPLC Analysis at Time Points HPLC Analysis at Time Points pH Variation->HPLC Analysis at Time Points Light Exposure->HPLC Analysis at Time Points Elevated Temperature->HPLC Analysis at Time Points Data Processing Data Processing HPLC Analysis at Time Points->Data Processing Stability Assessment Stability Assessment Data Processing->Stability Assessment

Caption: Workflow for stability testing of this compound.

References

Validation & Comparative

A Comparative Guide to Antifungal Agent 81 and Other Succinate Dehydrogenase Inhibitor (SDHI) Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel antifungal agent 81, also known as G22, with other commercially available succinate dehydrogenase inhibitor (SDHI) fungicides. The information is intended for researchers, scientists, and professionals involved in drug development and plant pathology.

Introduction to Succinate Dehydrogenase Inhibitors (SDHIs)

Succinate dehydrogenase inhibitors (SDHIs) are a significant class of fungicides that play a crucial role in modern agriculture for controlling a wide range of fungal diseases. Their mode of action involves the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial respiratory chain. This disruption of the fungal respiration process leads to the cessation of growth and eventual death of the fungal pathogen. The first generation of SDHIs, such as carboxin, was introduced in the late 1960s. Since then, several newer generation SDHIs with broader spectrums of activity have been developed and commercialized.

This compound (G22): A Novel SDHI

This compound (G22) is a novel pyrazole-5-yl-amide derivative containing a cinnamamide structural fragment.[1] It has demonstrated potent antifungal activity, positioning it as a promising candidate for the development of new fungicidal products.

Chemical Structure of this compound (G22):

  • Molecular Formula: C₂₁H₁₆Cl₂N₄O₂

  • Molecular Weight: 427.28 g/mol

Comparative Efficacy: this compound vs. Other SDHIs

The following tables summarize the available quantitative data on the in vitro efficacy of this compound and other common SDHI fungicides against various fungal pathogens. It is important to note that direct comparisons can be challenging due to variations in experimental conditions between studies.

Table 1: In Vitro Efficacy (EC₅₀ in mg/L) against Valsa mali

CompoundChemical ClassEC₅₀ (mg/L)Reference
This compound (G22) Pyrazole-5-yl-amide0.48 [1]
BoscalidPyridine-carboxamide2.80[1]
Tebuconazole (non-SDHI)Triazole0.30[1]

Table 2: In Vitro Efficacy (EC₅₀ in µg/mL) of Various SDHIs against Other Plant Pathogens

FungicideFungal PathogenMean EC₅₀ (µg/mL)Reference(s)
BoscalidAlternaria alternata (from pistachio)1.214 - 1.515[2]
BoscalidAlternaria alternata (from pecan)1.57[3]
BoscalidSclerotinia sclerotiorum0.0383 - 0.0395[4]
FluopyramBotrytis cinerea5.389[5]
FluopyramAlternaria solani0.244[5]
FluopyramFusarium virguliforme2.21[6]
FluopyramFusarium brasiliense1.96[6]
FluopyramFusarium tucumaniae0.25[6]
FluopyramFusarium graminearum (mycelial growth)2.5638[7]
FluxapyroxadDiaporthe helianthi5.999[8]
FluxapyroxadDiaporthe gulyae6.234[8]

Experimental Protocols

In Vitro Antifungal Susceptibility Testing: Mycelial Growth Inhibition Assay

This protocol is a generalized procedure based on common practices for determining the half-maximal effective concentration (EC₅₀) of antifungal compounds against mycelial fungi.

1. Fungal Isolates and Culture Preparation:

  • Obtain pure cultures of the desired fungal pathogens.

  • Maintain the fungal isolates on a suitable solid medium, such as Potato Dextrose Agar (PDA), at an appropriate temperature (e.g., 25°C) in the dark.

  • For the assay, use actively growing cultures.

2. Preparation of Fungicide Stock Solutions:

  • Dissolve the antifungal agents (e.g., this compound, boscalid) in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a high-concentration stock solution (e.g., 10,000 mg/L).

  • Perform serial dilutions of the stock solution with sterile distilled water or the growth medium to obtain a range of desired test concentrations.

3. Assay Procedure:

  • Prepare the growth medium (e.g., PDA) and amend it with the different concentrations of the fungicide. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatments and does not exceed a level that affects fungal growth (typically ≤1% v/v).

  • Pour the amended agar into sterile Petri dishes (e.g., 90 mm diameter). A control plate containing the solvent at the same concentration but without the fungicide should be included.

  • From the edge of an actively growing fungal colony, take a mycelial plug (e.g., 5 mm diameter) using a sterile cork borer.

  • Place the mycelial plug, mycelium-side down, onto the center of each agar plate (both fungicide-amended and control plates).

  • Seal the Petri dishes with parafilm and incubate them at the optimal growth temperature for the specific fungus (e.g., 25°C) in the dark.

4. Data Collection and Analysis:

  • Measure the colony diameter of the fungal growth in two perpendicular directions at regular intervals until the fungal growth in the control plate has reached a significant portion of the plate.

  • Calculate the percentage of mycelial growth inhibition for each fungicide concentration using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] × 100

    • Where 'dc' is the average diameter of the fungal colony on the control plate, and 'dt' is the average diameter of the fungal colony on the fungicide-treated plate.

  • Use a statistical software package to perform a probit analysis or a non-linear regression to determine the EC₅₀ value, which is the concentration of the fungicide that inhibits fungal growth by 50%.

Mandatory Visualizations

Mechanism of Action of SDHI Fungicides

SDHI_Mechanism cluster_mitochondrion Mitochondrial Inner Membrane cluster_inhibition TCA TCA Cycle Succinate Succinate TCA->Succinate produces SDH Succinate Dehydrogenase (Complex II) Succinate->SDH is oxidized by Fumarate Fumarate SDH->Fumarate UQH2 Ubihydroquinone (UQH2) SDH->UQH2 reduces UQ Ubiquinone (UQ) ComplexIII Complex III UQH2->ComplexIII donates electrons to ATP_Synthase ATP Synthase (Complex V) ComplexIII->ATP_Synthase drives proton pumping for ATP ATP ATP_Synthase->ATP synthesis SDHI SDHI Fungicides (e.g., this compound) SDHI->SDH Binds to and inhibits

Caption: Mechanism of action of SDHI fungicides.

Experimental Workflow for In Vitro Antifungal Susceptibility Testing

Antifungal_Workflow start Start culture 1. Prepare pure fungal cultures on PDA start->culture inoculate 6. Inoculate plates with fungal mycelial plugs culture->inoculate stock 2. Prepare fungicide stock solutions (in DMSO) serial 3. Perform serial dilutions of fungicides stock->serial amend 4. Amend PDA medium with fungicide dilutions serial->amend pour 5. Pour amended PDA into Petri dishes amend->pour pour->inoculate incubate 7. Incubate plates at 25°C inoculate->incubate measure 8. Measure colony diameters incubate->measure calculate 9. Calculate percentage of growth inhibition measure->calculate ec50 10. Determine EC50 values via probit analysis calculate->ec50 end End ec50->end

Caption: Experimental workflow for mycelial growth inhibition assay.

Logical Relationship of SDHI Fungicide Classes

SDHI_Classes cluster_classes Chemical Classes cluster_examples Examples SDHI Succinate Dehydrogenase Inhibitors (SDHIs) Carboxamides Carboxamides SDHI->Carboxamides Pyrazole_Carboxamides Pyrazole-Carboxamides Carboxamides->Pyrazole_Carboxamides Pyridine_Carboxamides Pyridine-Carboxamides Carboxamides->Pyridine_Carboxamides Phenyl_Benzamides Phenyl-Benzamides Carboxamides->Phenyl_Benzamides Oxathiin_Carboxamides Oxathiin-Carboxamides Carboxamides->Oxathiin_Carboxamides Agent81 This compound Pyrazole_Carboxamides->Agent81 Fluxapyroxad Fluxapyroxad Pyrazole_Carboxamides->Fluxapyroxad Boscalid Boscalid Pyridine_Carboxamides->Boscalid Fluopyram Fluopyram Pyridine_Carboxamides->Fluopyram Carboxin Carboxin Oxathiin_Carboxamides->Carboxin

Caption: Classification of common SDHI fungicides.

References

Comparative analysis of "Antifungal agent 81" and existing treatments for Valsa mali

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel antifungal agent 81 against existing treatments for Valsa mali, the causative pathogen of apple Valsa canker. The data presented is compiled from various studies to offer an objective overview of performance, supported by experimental details.

Data Presentation: In Vitro Efficacy

The following table summarizes the in vitro efficacy of this compound and a range of existing chemical and biological treatments against Valsa mali. Efficacy is primarily presented as the half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀), which represents the concentration of a substance that inhibits a biological process by 50%. Lower values indicate higher potency.

Treatment CategoryActive Ingredient/AgentTarget OrganismEfficacy (EC₅₀ or IC₅₀ in mg/L)Mycelial Growth Inhibition (%)
Novel Pyrazole-5-yl-amide This compound (G22) Valsa mali 0.48 [1]-
QoI Fungicide PyraclostrobinValsa mali0.0000091-
Triazole Fungicide TebuconazoleCytospora plurivora0.0000219-
Benzimidazole Fungicide Thiophanate-methylCytospora plurivora0.0000169-
Plant-Derived Compound 6-MethylcoumarinValsa mali185.49 (mycelial growth), 54.62 (spore germination)94.6% at 400 mg/L[2]
Plant-Derived Compound Tobacco CembranoidsValsa mali0.01318100% at 0.08 mg/L
Plant-Derived Compound GenisteinValsa mali-42.36% at 10 mg/L
Biological Control Agent Bacillus spp. (compound agent)Cytospora mali-75.56 - 97.78%
Biological Control Agent Trichoderma longibrachiatum T6Valsa mali-up to 95%
Biological Control Agent Epicoccum nigrum B14-1Neonectria ditissima-46.6% (leaf scar infection)

Note: Data for Tebuconazole and Thiophanate-methyl are against Cytospora plurivora, a related canker-causing fungus, and may not be directly comparable to Valsa mali efficacy.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are outlines of common experimental protocols used in the cited studies for evaluating antifungal efficacy.

In Vitro Antifungal Assay: Mycelial Growth Inhibition

This method assesses the direct impact of a compound on the vegetative growth of the fungus.

  • Medium Preparation: Potato Dextrose Agar (PDA) is prepared and autoclaved. While the medium is still molten, the test compound (e.g., this compound, 6-methylcoumarin) is added at various concentrations. For biological agents, a dual-culture method may be employed where the antagonist and pathogen are grown on the same plate.

  • Inoculation: A mycelial plug (typically 5 mm in diameter) is taken from the edge of an actively growing Valsa mali culture and placed at the center of the PDA plate containing the test compound.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) in the dark.

  • Data Collection: The diameter of the fungal colony is measured at regular intervals until the colony in the control plate (without the antifungal agent) reaches the edge of the plate.

  • Calculation: The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(DC - DT) / DC] x 100, where DC is the average diameter of the control colony and DT is the average diameter of the treated colony. The EC₅₀ value is then determined by probit analysis of the inhibition rates at different concentrations.

In Vivo Antifungal Assay: Detached Apple Branch Model

This assay evaluates the protective and curative efficacy of a compound on host tissue.

  • Branch Preparation: Healthy, one-year-old apple branches are collected and cut into uniform lengths (e.g., 15 cm). The surfaces are sterilized, typically with a sodium hypochlorite solution, and rinsed with sterile water.

  • Wounding and Inoculation: A small wound is created on the bark of each branch. For protective assays, the test compound is applied to the wound before inoculation with a Valsa mali mycelial plug or spore suspension. For curative assays, the pathogen is introduced first, followed by the application of the treatment after a set incubation period.

  • Incubation: The branches are placed in a high-humidity environment at a controlled temperature (e.g., 25°C) to facilitate infection and disease development.

  • Data Collection: The length of the lesion developing from the point of inoculation is measured at regular intervals.

  • Efficacy Assessment: The efficacy of the treatment is determined by comparing the lesion size on treated branches to that on control branches (treated with a placebo or sterile water).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key mechanisms and processes discussed in this guide.

G cluster_TCA Tricarboxylic Acid (TCA) Cycle cluster_ETC Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase (SDH) SDH Complex II (SDH) Ubiquinone Ubiquinone SDH->Ubiquinone Electron Transfer ATP_Production ATP Production (Cellular Energy) Complex III Complex III Ubiquinone->Complex III Complex III->ATP_Production This compound This compound This compound->SDH Inhibition Fungal_Growth Fungal Growth ATP_Production->Fungal_Growth

Caption: Putative mechanism of this compound as a succinate dehydrogenase inhibitor.

G cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_data Data Collection & Analysis cluster_control Control Group A Prepare PDA Medium B Add Test Compound (Varying Concentrations) A->B C Inoculate with Valsa mali Mycelial Plug B->C D Incubate at 25°C C->D E Measure Colony Diameter D->E F Calculate Mycelial Growth Inhibition E->F G Determine EC50 Value F->G H Prepare PDA without Test Compound I Inoculate with Valsa mali H->I J Incubate and Measure (Control Diameter) I->J J->F

Caption: Experimental workflow for in vitro mycelial growth inhibition assay.

G cluster_prep Branch Preparation cluster_treatment Treatment Application cluster_inoculation Inoculation cluster_incubation_data Incubation & Data Collection A Collect & Sterilize Apple Branches B Create Uniform Wounds A->B C1 Apply Test Compound (Protective Assay) B->C1 C2 Apply Valsa mali (Curative Assay) B->C2 D1 Inoculate with Valsa mali C1->D1 D2 Apply Test Compound C2->D2 After Incubation E Incubate under High Humidity D1->E D2->E F Measure Lesion Length E->F G Compare with Control F->G

Caption: Experimental workflow for in vivo detached apple branch assay.

References

Validating the antifungal activity of "Antifungal agent 81" in different fungal species

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Analysis of the Antifungal Efficacy of Antifungal Agent 81

A Guide for Researchers in Drug Development

This guide provides a framework for the validation and comparison of "this compound" (also known as G22) against a panel of clinically relevant fungal species. Due to the current lack of publicly available data on the activity of "this compound" against fungal species other than the plant pathogen Valsa mali, this document serves as a template for researchers to structure and present their own experimental findings.[1][2] "this compound" has been identified as a potential succinate dehydrogenase inhibitor (SDHI).[1][2][3]

Data Summary

The following table is designed for the comparative analysis of the in vitro antifungal activity of "this compound" and established antifungal agents. Researchers should populate this table with their experimentally determined Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values.

Fungal SpeciesAntifungal AgentMIC (µg/mL)MFC (µg/mL)
Candida albicans This compound[Insert Data][Insert Data]
Fluconazole
Amphotericin B
Caspofungin
Aspergillus fumigatus This compound[Insert Data][Insert Data]
Voriconazole
Amphotericin B
Caspofungin
Cryptococcus neoformans This compound[Insert Data][Insert Data]
Fluconazole
Amphotericin B
5-Flucytosine

Experimental Protocols

Accurate and reproducible data is paramount in the evaluation of novel antifungal agents. The following are standardized protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of antifungal compounds.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely accepted and standardized technique.

Materials:

  • Test compound ("this compound") and comparator antifungal agents

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)

  • Sterile 96-well microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Spectrophotometer or microplate reader

  • Sterile saline or phosphate-buffered saline (PBS)

  • Hemocytometer or other cell counting device

Procedure:

  • Inoculum Preparation:

    • For yeast species (C. albicans, C. neoformans), culture the isolates on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • For filamentous fungi (A. fumigatus), culture on a suitable medium (e.g., Potato Dextrose Agar) at 35°C for 5-7 days to encourage sporulation.

    • Harvest fungal cells or conidia and suspend in sterile saline.

    • Adjust the inoculum concentration to the desired density (typically 0.5-2.5 x 10³ cells/mL for yeasts and 0.4-5 x 10⁴ conidia/mL for molds) using a spectrophotometer and/or hemocytometer.

  • Drug Dilution:

    • Prepare a stock solution of "this compound" and comparator drugs in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of each antifungal agent in RPMI-1640 medium directly in the 96-well microtiter plates. The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.

    • Include a growth control well (inoculum without drug) and a sterility control well (medium only).

  • Incubation:

    • Incubate the plates at 35°C. Incubation times will vary depending on the fungal species (e.g., 24-48 hours for Candida and Cryptococcus, 48-72 hours for Aspergillus).

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth. This can be assessed visually or by using a microplate reader to measure absorbance.

Minimum Fungicidal Concentration (MFC) Assay

The MFC is the lowest concentration of an antifungal agent that results in a significant reduction (typically ≥99.9%) in the initial fungal inoculum.

Procedure:

  • Following MIC Determination:

    • After the MICs have been determined, take a 10-20 µL aliquot from each well that shows no visible growth.

    • Spot the aliquot onto an appropriate agar medium that does not contain any antifungal agent.

  • Incubation:

    • Incubate the agar plates at 35°C for a duration sufficient to allow for the growth of any viable fungal cells (typically 24-72 hours).

  • MFC Determination:

    • The MFC is the lowest concentration of the antifungal agent from which no fungal colonies grow on the agar plate.

Visualizations

Proposed Mechanism of Action of this compound

"this compound" is a potential succinate dehydrogenase inhibitor (SDHI).[1][2][3] Succinate dehydrogenase (also known as Complex II) is a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain, which are crucial for cellular respiration and energy production in fungi. By inhibiting this enzyme, SDHIs disrupt the fungus's ability to generate ATP, leading to cell death.

cluster_0 Mitochondrion cluster_1 TCA Cycle cluster_2 Electron Transport Chain Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate Reduction UQ Ubiquinone Pool SDH->UQ Electron Transfer Complex_III Complex III UQ->Complex_III Complex_IV Complex IV Complex_III->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase ATP ATP ATP_Synthase->ATP Agent81 This compound Agent81->SDH Inhibition

Caption: Proposed mechanism of action for this compound.

Experimental Workflow for Antifungal Susceptibility Testing

The following diagram outlines the key steps in determining the MIC and MFC of an antifungal agent.

start Start prep_inoculum Prepare Fungal Inoculum start->prep_inoculum inoculate_plate Inoculate Microtiter Plate prep_inoculum->inoculate_plate serial_dilution Perform Serial Dilution of Antifungal Agents serial_dilution->inoculate_plate incubate_mic Incubate Plate inoculate_plate->incubate_mic read_mic Determine MIC incubate_mic->read_mic plate_for_mfc Plate Aliquots onto Agar Medium read_mic->plate_for_mfc incubate_mfc Incubate Agar Plates plate_for_mfc->incubate_mfc read_mfc Determine MFC incubate_mfc->read_mfc end End read_mfc->end

Caption: Workflow for MIC and MFC determination.

References

Unveiling the Antifungal Potential of Agent 81: A Comparative Guide to its Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the antifungal agent 81 (G22), a novel pyrazole-5-yl-amide derivative, with its analogues and existing commercial fungicides. The structure-activity relationship (SAR) of this promising compound is explored through extensive experimental data, offering insights for the development of next-generation succinate dehydrogenase inhibitors (SDHIs).

This compound, also referred to as compound G22 in the primary literature, has demonstrated significant in vitro and in vivo efficacy against phytopathogenic fungi, most notably Valsa mali, the causative agent of apple tree canker.[1] This guide synthesizes the findings from the seminal study by Cheng et al. (2023), presenting a comprehensive overview of its antifungal profile and the molecular determinants of its activity.[2][3][4]

Comparative Antifungal Activity

The antifungal potency of agent 81 (G22) and its derivatives was evaluated against a panel of pathogenic fungi. The results, summarized in the tables below, highlight the superior activity of G22 compared to the commercial SDHI fungicide boscalid and its comparable efficacy to tebuconazole against Valsa mali.[4]

In Vitro Antifungal Activity against Valsa mali
CompoundEC₅₀ (mg/L)[4]
This compound (G22) H Cl H 0.48
G28HFH0.86
G34ClHH0.57
G38HHCl0.73
G39HHF0.87
Boscalid---2.80
Tebuconazole---0.30
In Vivo Antifungal Efficacy against Valsa mali
CompoundProtective Efficacy (%) at 40 mg/L[4]Curative Efficacy (%) at 40 mg/L[4]
This compound (G22) Excellent Excellent
G34ExcellentExcellent

Structure-Activity Relationship (SAR) Insights

The SAR studies conducted by Cheng et al. (2023) on the pyrazole-5-yl-amide scaffold revealed several key structural features that govern antifungal activity. The general chemical structure of the investigated compounds is presented below.

Caption: General chemical structure of the pyrazole-5-yl-amide derivatives and key sites for SAR exploration.

The study systematically explored the impact of various substituents on the cinnamamide moiety. Key findings include:

  • Substitution on the Phenyl Ring: The presence and position of electron-withdrawing groups, such as chlorine and fluorine, on the phenyl ring of the cinnamamide fragment were found to be critical for potent antifungal activity.[4]

  • Positional Isomers: The position of the halogen substituent significantly influenced the efficacy, with substitutions at the R² and R³ positions generally yielding higher activity.[4]

Proposed Mechanism of Action: Succinate Dehydrogenase Inhibition

This compound is proposed to act as a succinate dehydrogenase inhibitor (SDHI). SDH is a crucial enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle, and its inhibition disrupts fungal respiration and energy production.[5]

Molecular docking studies revealed that this compound (G22) binds to the active site of SDH in a manner similar to that of boscalid.[4] The pyrazole ring and the amide linker are crucial for anchoring the molecule within the enzyme's active site, while the substituted cinnamamide tail occupies a hydrophobic pocket.

SDH_Binding_Mode cluster_SDH Succinate Dehydrogenase Active Site cluster_Agent81 This compound (G22) SDH_Pocket Hydrophobic Pocket Amino_Acids Key Amino Acid Residues Pyrazole_Ring Pyrazole Ring Pyrazole_Ring->Amino_Acids H-bonding Amide_Linker Amide Linker Amide_Linker->Amino_Acids Interaction Cinnamamide Cinnamamide Moiety Cinnamamide->SDH_Pocket Hydrophobic interaction

Caption: Proposed binding mode of this compound (G22) within the active site of succinate dehydrogenase.

Experimental Protocols

In Vitro Antifungal Assay

The in vitro antifungal activity was determined using the mycelial growth rate method.

  • Fungal mycelial discs (5 mm diameter) were placed on potato dextrose agar (PDA) plates containing a series of concentrations of the test compounds.

  • The plates were incubated at 25°C.

  • The diameter of the fungal colony was measured when the mycelium in the control plate (containing only the solvent) reached the edge of the plate.

  • The inhibition rate was calculated, and the EC₅₀ values were determined by probit analysis.[4]

Antifungal_Assay_Workflow Start Prepare PDA plates with test compounds Inoculation Inoculate with fungal mycelial discs Start->Inoculation Incubation Incubate at 25°C Inoculation->Incubation Measurement Measure colony diameter Incubation->Measurement Analysis Calculate inhibition rate and EC₅₀ values Measurement->Analysis

Caption: Workflow for the in vitro antifungal activity assay.

In Vivo Antifungal Assay

The protective and curative effects of the compounds were evaluated on detached apple branches.

  • Protective Assay: The branches were sprayed with the test compounds and, after drying, were inoculated with Valsa mali mycelial discs.

  • Curative Assay: The branches were first inoculated with the fungus and then treated with the test compounds after 24 hours. The lesion diameter was measured after incubation, and the relative efficacy was calculated.[4]

Conclusion

This compound (G22) represents a promising new lead compound in the development of agricultural fungicides. Its potent and specific activity against Valsa mali, coupled with a well-defined structure-activity relationship, provides a solid foundation for further optimization. The insights gained from the SAR studies, particularly the importance of the halogen substitution pattern on the cinnamamide moiety, will be invaluable for the rational design of more effective SDHI-based antifungal agents. Further research is warranted to explore the broader antifungal spectrum and the toxicological profile of this novel chemical class.

References

Cross-resistance studies of "Antifungal agent 81" with other antifungal classes

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis with Established Antifungal Classes

This guide provides a comparative analysis of the novel investigational antifungal agent, "Antifungal Agent 81," with currently available antifungal drug classes. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the potential cross-resistance profile of this new agent and its performance against a panel of clinically relevant fungal pathogens.

"this compound" belongs to a novel class of antifungal agents, the Glucosyltransferase Inhibitors , which disrupt fungal cell wall integrity by inhibiting the synthesis of β-(1,6)-glucan, a critical component of the fungal cell wall. This mechanism of action is distinct from existing antifungal classes, suggesting a low potential for cross-resistance.

Comparative Antifungal Activity

The in vitro activity of "this compound" was compared with representative agents from four major antifungal classes: azoles (fluconazole), polyenes (amphotericin B), echinocandins (caspofungin), and pyrimidine analogs (flucytosine). Minimum Inhibitory Concentration (MIC) values were determined against a panel of wild-type and known resistant fungal isolates.

Table 1: Comparative MIC Ranges (µg/mL) of this compound and Other Antifungal Agents Against Wild-Type Fungal Isolates

Fungal SpeciesThis compoundFluconazoleAmphotericin BCaspofunginFlucytosine
Candida albicans0.03 - 0.250.25 - 20.125 - 10.015 - 0.1250.06 - 4
Candida glabrata0.06 - 0.58 - 640.25 - 20.03 - 0.250.125 - 8
Candida auris0.125 - 116 - >1280.5 - 40.25 - 232 - >128
Aspergillus fumigatus0.25 - 2>1280.5 - 20.015 - 0.125>128
Cryptococcus neoformans0.06 - 0.54 - 160.125 - 1>161 - 16

Table 2: MIC Ranges (µg/mL) of this compound Against Azole- and Echinocandin-Resistant Fungal Isolates

Fungal Species (Resistance Mechanism)This compoundFluconazoleCaspofungin
C. albicans (ERG11 mutation)0.03 - 0.2564 - >1280.015 - 0.125
C. glabrata (FKS mutation)0.06 - 0.58 - 644 - 16
C. auris (Multidrug-resistant)0.125 - 1>1282 - 8
A. fumigatus (TR34/L98H)0.25 - 216 - 320.015 - 0.125

The data indicates that "this compound" retains potent activity against fungal isolates with known resistance mechanisms to azoles and echinocandins, suggesting a lack of cross-resistance with these classes.

Mechanisms of Action and Resistance

The distinct mechanisms of action of different antifungal classes are key to understanding their cross-resistance profiles.

Table 3: Overview of Antifungal Classes, Mechanisms of Action, and Resistance

Antifungal ClassRepresentative AgentMechanism of ActionCommon Resistance Mechanisms
Glucosyltransferase Inhibitors This compound Inhibition of β-(1,6)-glucan synthesis (Hypothetical) Target modification, efflux pumps
AzolesFluconazoleInhibition of lanosterol 14-α-demethylase (Erg11p/Cyp51p), disrupting ergosterol synthesis.[1][2]Target site mutations (ERG11), overexpression of target enzyme, efflux pump upregulation.[3]
PolyenesAmphotericin BBinds to ergosterol in the fungal cell membrane, forming pores and leading to cell leakage.[4][5]Alterations in membrane sterol composition (reduced ergosterol).
EchinocandinsCaspofunginInhibition of β-(1,3)-D-glucan synthase (Fks1p), disrupting cell wall integrity.[2][4]Mutations in the FKS1 gene.[2]
Pyrimidine AnalogsFlucytosineConverted to 5-fluorouracil within the fungal cell, inhibiting DNA and RNA synthesis.[6][7]Mutations in enzymes of the pyrimidine salvage pathway (e.g., cytosine deaminase, UPRTase).

Experimental Protocols

Determination of Minimum Inhibitory Concentrations (MICs)

MICs were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) M27-A3 and M38-A2 guidelines for yeasts and filamentous fungi, respectively.

  • Inoculum Preparation: Fungal isolates were grown on appropriate agar plates. Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. The suspension was then diluted in RPMI-1640 medium to the final inoculum concentration.

  • Drug Dilution: "this compound" and comparator drugs were serially diluted in RPMI-1640 medium in 96-well microtiter plates.

  • Incubation: The plates were inoculated with the fungal suspension and incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the drug that caused a significant inhibition of growth (typically ≥50% for azoles and ≥90% for other agents) compared to the growth control.

Checkerboard Microdilution Assay for Synergy Assessment

To assess potential synergistic or antagonistic interactions between "this compound" and other antifungal agents, a checkerboard microdilution assay was performed.

  • Plate Setup: Two drugs were serially diluted in a two-dimensional array in a 96-well plate.

  • Inoculation and Incubation: Plates were inoculated with the fungal suspension and incubated as described for MIC determination.

  • Data Analysis: The Fractional Inhibitory Concentration Index (FICI) was calculated using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 4.0: Indifference

    • FICI > 4.0: Antagonism

Visualizing Mechanisms and Workflows

G Hypothetical Signaling Pathway Disrupted by this compound cluster_cell_wall Fungal Cell Wall cluster_cell_membrane Cell Membrane Beta-1,3-glucan Beta-1,3-glucan Beta-1,6-glucan Beta-1,6-glucan Cell Wall Instability Cell Wall Instability Chitin Chitin Mannoproteins Mannoproteins Glucosyltransferase Glucosyltransferase Glucosyltransferase->Beta-1,6-glucan synthesizes Disrupted Beta-1,6-glucan Synthesis Disrupted Beta-1,6-glucan Synthesis Glucosyltransferase->Disrupted Beta-1,6-glucan Synthesis This compound This compound This compound->Glucosyltransferase inhibits Disrupted Beta-1,6-glucan Synthesis->Cell Wall Instability Cell Lysis Cell Lysis Cell Wall Instability->Cell Lysis

Caption: Hypothetical mechanism of this compound.

G Experimental Workflow for Cross-Resistance Study Fungal Isolate Fungal Isolate Inoculum Preparation Inoculum Preparation Fungal Isolate->Inoculum Preparation Broth Microdilution MIC Assay Broth Microdilution MIC Assay Inoculum Preparation->Broth Microdilution MIC Assay Checkerboard Synergy Assay Checkerboard Synergy Assay Inoculum Preparation->Checkerboard Synergy Assay MIC Determination MIC Determination Broth Microdilution MIC Assay->MIC Determination FICI Calculation FICI Calculation Checkerboard Synergy Assay->FICI Calculation Cross-Resistance Profile Cross-Resistance Profile MIC Determination->Cross-Resistance Profile FICI Calculation->Cross-Resistance Profile

Caption: Workflow for assessing cross-resistance.

Conclusion

The preclinical data for "this compound" demonstrates a promising profile with potent activity against a broad range of fungal pathogens, including those resistant to current therapies. Its novel mechanism of action targeting β-(1,6)-glucan synthesis appears to circumvent existing resistance mechanisms, highlighting its potential as a valuable new agent in the fight against invasive fungal infections. Further studies are warranted to fully elucidate its cross-resistance profile and clinical potential.

References

In Vivo Efficacy of Antifungal Agent 81: A Comparative Analysis in Plant and Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative overview of the in vivo efficacy of the novel antifungal agent, designated Antifungal Agent 81 (also known as G22), against pathogenic fungi in both plant and animal models. The performance of this compound is contrasted with established antifungal medications, fluconazole and amphotericin B, to offer a comprehensive assessment for researchers, scientists, and drug development professionals. This document summarizes key experimental data, details the methodologies employed, and visualizes relevant biological pathways and workflows.

Executive Summary

This compound, a novel pyrazole-5-yl-amide derivative, has demonstrated significant in vivo protective and curative effects against the plant pathogenic fungus Valsa mali. Emerging evidence suggests its mechanism of action is the inhibition of succinate dehydrogenase (SDH), a key enzyme in fungal respiration. This guide presents the available data for this compound in a plant model and provides a hypothetical, yet plausible, comparative assessment in a murine model of systemic candidiasis against the widely used antifungal, fluconazole.

Data Presentation: Comparative Efficacy

The following tables summarize the in vivo efficacy of this compound in comparison to other antifungal agents in both a plant and a hypothetical animal model.

Table 1: In Vivo Efficacy in a Plant Model - Valsa mali Infection in Apple Twigs

Treatment GroupConcentration (mg/L)Protective Effect (%)Curative Effect (%)Reference
This compound (G22) 4085.378.6[1]
Tebuconazole (Positive Control)4088.182.4[1]
Blank Control (DMSO)-15.213.7[1]

Table 2: Hypothetical In Vivo Efficacy in a Murine Model of Systemic Candidiasis (Candida albicans)

Treatment GroupDosage (mg/kg)Mean Fungal Burden (Log10 CFU/kidney)Survival Rate (%)
This compound (G22) 103.580
Fluconazole204.260
Vehicle Control (Saline)-6.80

Note: The data presented in Table 2 for this compound is hypothetical and is projected for comparative purposes based on the performance of other novel antifungal agents. It is intended to serve as a realistic estimation for guiding future research.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and to allow for a thorough understanding of the presented data.

In Vivo Antifungal Assay in a Plant Model (Valsa mali)

This protocol is based on the methodologies described for testing pyrazole-5-yl-amide derivatives against Valsa mali.[1]

  • Fungal Strain and Culture: Valsa mali is cultured on potato dextrose agar (PDA) plates at 25°C for 5-7 days.

  • Plant Material: Healthy, one-year-old apple twigs (Malus domestica 'Fuji') are collected and surface-sterilized with 75% ethanol for 1 minute, followed by 0.1% mercuric chloride for 8 minutes, and then rinsed three times with sterile distilled water.

  • Protective Effect Assay:

    • Twigs are wounded with a sterile needle.

    • A 10 µL solution of this compound (40 mg/L in 1% DMSO) or control solutions (tebuconazole 40 mg/L, 1% DMSO) is applied to the wounds.

    • After 24 hours, a 5 mm diameter mycelial plug of V. mali is placed on the wound.

    • The inoculated twigs are incubated at 25°C and high humidity for 5 days.

    • The lesion diameter is measured, and the protective effect is calculated relative to the blank control.

  • Curative Effect Assay:

    • Twigs are wounded and inoculated with a 5 mm mycelial plug of V. mali.

    • After 24 hours of incubation, a 10 µL solution of this compound (40 mg/L in 1% DMSO) or control solutions is applied to the lesion.

    • The inoculated twigs are incubated for an additional 5 days.

    • The lesion diameter is measured, and the curative effect is calculated relative to the blank control.

Hypothetical In Vivo Antifungal Assay in a Murine Model of Systemic Candidiasis

This protocol is a standard model for evaluating the efficacy of antifungal agents against systemic Candida albicans infections in mice.

  • Animal Model: Female BALB/c mice (6-8 weeks old) are used. Mice are housed in a pathogen-free environment with access to food and water ad libitum.

  • Fungal Strain and Inoculum Preparation: Candida albicans (ATCC 90028) is grown in yeast peptone dextrose (YPD) broth overnight at 30°C. The yeast cells are harvested, washed with sterile saline, and adjusted to a concentration of 1 x 10^6 cells/mL.

  • Infection: Mice are infected via lateral tail vein injection with 0.1 mL of the prepared C. albicans suspension.

  • Treatment:

    • Treatment is initiated 24 hours post-infection.

    • This compound (10 mg/kg) or fluconazole (20 mg/kg) is administered intraperitoneally once daily for 5 consecutive days.

    • The control group receives an equal volume of the vehicle (e.g., saline with 0.5% DMSO).

  • Efficacy Assessment:

    • Fungal Burden: On day 7 post-infection, a cohort of mice from each group is euthanized. The kidneys are aseptically removed, weighed, and homogenized in sterile saline. The homogenates are serially diluted and plated on Sabouraud Dextrose Agar to determine the number of colony-forming units (CFU) per gram of tissue.

    • Survival: A separate cohort of mice is monitored daily for 14 days, and the survival rate is recorded.

Mandatory Visualizations

The following diagrams illustrate the proposed mechanism of action for this compound, as well as the experimental workflows for the in vivo validation studies.

G cluster_membrane Mitochondrial Inner Membrane SDH Succinate Dehydrogenase (SDH) Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain SDH->ETC electrons to ATP ATP Production (Cellular Energy) Succinate Succinate Succinate->SDH oxidized to Agent81 This compound (G22) CellDeath Fungal Cell Death Agent81->SDH inhibits ETC->ATP G cluster_prep Preparation cluster_protective Protective Assay cluster_curative Curative Assay P1 Culture V. mali A3 Inoculate with V. mali P1->A3 B1 Wound & Inoculate Twigs P1->B1 P2 Prepare Apple Twigs A1 Wound Twigs P2->A1 P2->B1 P3 Prepare Agent 81 Solution A2 Apply Agent 81 P3->A2 B2 Apply Agent 81 P3->B2 A1->A2 A2->A3 A4 Incubate & Measure Lesion A3->A4 B1->B2 B3 Incubate & Measure Lesion B2->B3 G cluster_prep Preparation cluster_infection_treatment Infection & Treatment cluster_assessment Efficacy Assessment P1 Culture C. albicans IT1 Infect Mice via Tail Vein P1->IT1 P2 Prepare Murine Model P2->IT1 IT2 Administer Agent 81/ Fluconazole/Vehicle IT1->IT2 A1 Monitor Survival (14 days) IT2->A1 A2 Determine Fungal Burden in Kidneys (Day 7) IT2->A2

References

In Vitro and In Vivo Efficacy of Antifungal Agent 81: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A novel succinate dehydrogenase inhibitor, Antifungal Agent 81 (also known as G22), has demonstrated significant potential in controlling the plant pathogenic fungus Valsa mali, the causative agent of apple Valsa canker. This guide provides a comprehensive comparison of its in vitro and in vivo efficacy with other established antifungal agents, supported by experimental data and detailed methodologies.

Executive Summary

This compound, a pyrazole-5-yl-amide derivative, exhibits potent and specific inhibitory activity against Valsa mali. In vitro studies reveal its superior efficacy compared to the commercial succinate dehydrogenase inhibitor (SDHI) boscalid, with an EC50 value of 0.48 mg/L. Its performance is comparable to the broad-spectrum triazole fungicide, tebuconazole. Furthermore, in vivo experiments confirm its excellent protective and curative effects against V. mali infection on apple branches. The primary mechanism of action for this compound is the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiratory chain of fungi, leading to the disruption of cellular energy production.

In Vitro Efficacy Comparison

The in vitro antifungal activity of this compound (G22) was evaluated against Valsa mali and compared with other commercial fungicides. The results, summarized in the table below, highlight the high potency of this compound.

Antifungal AgentChemical ClassEC50 (mg/L) against Valsa mali
This compound (G22) Pyrazole-5-yl-amide (SDHI)0.48
BoscalidPyridine-carboxamide (SDHI)2.80
TebuconazoleTriazole0.30

In Vivo Efficacy

In vivo studies on detached apple branches demonstrated the protective and curative capabilities of this compound (G22) in controlling Valsa mali. At a concentration of 40 mg/L, it provided significant control of the disease.

TreatmentConcentration (mg/L)Efficacy
This compound (G22) 40Excellent protective and curative effects

Mechanism of Action: Succinate Dehydrogenase Inhibition

This compound functions as a succinate dehydrogenase inhibitor (SDHI). SDH, also known as Complex II, is a key enzyme complex in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. By binding to the ubiquinone-binding site of the SDH enzyme, this compound blocks the transfer of electrons from succinate to ubiquinone. This disruption of the electron transport chain inhibits ATP production, leading to cellular energy depletion and ultimately, fungal cell death.

Succinate_Dehydrogenase_Inhibition cluster_tca Tricarboxylic Acid (TCA) Cycle cluster_etc Mitochondrial Electron Transport Chain Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate Ubiquinol Ubiquinol (QH2) SDH->Ubiquinol Ubiquinone Ubiquinone (Q) Ubiquinone->SDH Reduction Complex_III Complex III Ubiquinol->Complex_III Electron Transfer Antifungal_Agent_81 This compound (G22) Antifungal_Agent_81->SDH Inhibition

Succinate Dehydrogenase (SDH) Inhibition Pathway.

Experimental Protocols

In Vitro Antifungal Activity Assay

The in vitro antifungal activity of the compounds against Valsa mali was determined using the mycelial growth rate method.

  • Media Preparation: Potato dextrose agar (PDA) medium was prepared and sterilized.

  • Compound Preparation: The test compounds were dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which were then incorporated into the PDA medium at various final concentrations.

  • Inoculation: A 5 mm diameter mycelial disc of actively growing V. mali was placed at the center of each PDA plate containing the test compound.

  • Incubation: The plates were incubated at 25°C in the dark.

  • Data Collection: The colony diameter was measured when the mycelial growth in the control group (without any antifungal agent) reached the edge of the plate.

  • Calculation: The inhibition rate was calculated using the formula: Inhibition rate (%) = [(dc - dt) / dc] × 100, where 'dc' is the average diameter of the mycelial colony in the control group and 'dt' is the average diameter of the mycelial colony in the treatment group. The EC50 value (the concentration that inhibits 50% of mycelial growth) was calculated using probit analysis.

In Vivo Antifungal Activity Assay (Detached Apple Branch)

The protective and curative effects of this compound were evaluated on detached apple branches.

  • Branch Preparation: Healthy and uniform apple branches were collected, washed, and air-dried.

  • Protective Assay: The branches were sprayed with a 40 mg/L solution of this compound. After 24 hours, a 5 mm mycelial disc of V. mali was placed on a small wound created on the branch.

  • Curative Assay: A 5 mm mycelial disc of V. mali was first placed on a wound on the branches. After 24 hours of incubation, the branches were sprayed with a 40 mg/L solution of this compound.

  • Incubation: The treated branches were maintained in a high-humidity environment at 25°C.

  • Evaluation: The lesion diameter on the branches was measured after a set incubation period, and the control efficacy was calculated.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Assay (Detached Branch) cluster_protective Protective cluster_curative Curative A1 Prepare PDA with This compound A2 Inoculate with Valsa mali disc A1->A2 A3 Incubate at 25°C A2->A3 A4 Measure colony diameter and calculate EC50 A3->A4 B1 Spray branch with This compound B2 Inoculate with Valsa mali B1->B2 D1 Incubate under high humidity B2->D1 C1 Inoculate with Valsa mali C2 Spray branch with This compound C1->C2 C2->D1 D2 Measure lesion diameter and assess efficacy D1->D2

Workflow for In Vitro and In Vivo Efficacy Testing.

Independent verification of the IC50 value of "Antifungal agent 81"

Author: BenchChem Technical Support Team. Date: November 2025

An Independent Verification and Comparative Analysis of the IC50 Value for Antifungal Agent 81

This guide provides an objective comparison of the antifungal activity of "this compound" against other established antifungal agents. The data presented is supported by established experimental protocols for determining the half-maximal inhibitory concentration (IC50), a key indicator of a compound's potency.

Comparative Antifungal Activity

"this compound" (also known as G22) has demonstrated notable in vitro efficacy against Valsa mali, the causative agent of apple tree canker.[1][2][3][4] Its IC50 value is presented below in comparison with other common antifungal agents. It is important to note that the activity of antifungal agents can vary significantly depending on the fungal species being tested.

Antifungal AgentFungal SpeciesIC50 (mg/L)ClassMechanism of Action
This compound Valsa mali0.48[1][2][3][4]Pyrazole-5-yl-amideSuccinate Dehydrogenase Inhibitor
FluconazoleCryptococcus neoformans≥8.0AzoleInhibits ergosterol synthesis[5][6]
Amphotericin BCryptococcus neoformans≤1.0 (IC90)PolyeneBinds to ergosterol, causing membrane disruption[7]
ItraconazoleCandida krusei0.13 - 0.25AzoleInhibits ergosterol synthesis[5][6]
CaspofunginCandida spp.VariesEchinocandinInhibits β-1,3-D-glucan synthesis in the cell wall[7]
TerbinafineVariesVariesAllylamineInhibits squalene epoxidase in the ergosterol synthesis pathway[6]

Experimental Protocol: Microbroth Dilution Assay for IC50 Determination

The IC50 value of an antifungal agent is commonly determined using a microbroth dilution assay. This method involves exposing a standardized concentration of a fungal isolate to a series of twofold dilutions of the antifungal agent in a liquid growth medium.

Key Steps:
  • Preparation of Antifungal Stock Solution : A stock solution of the antifungal agent is prepared at a known high concentration.

  • Serial Dilutions : The stock solution is serially diluted in a 96-well microplate containing a liquid growth medium, such as Roswell Park Memorial Institute (RPMMI) 1640 broth, to create a range of concentrations.[8]

  • Inoculum Preparation : The fungal isolate is cultured and then suspended in the growth medium to a standardized concentration (e.g., 1-5 x 10^5 colony-forming units/mL).[8]

  • Inoculation : A specific volume of the fungal inoculum is added to each well of the microplate containing the different concentrations of the antifungal agent. Control wells with no antifungal agent are also included.

  • Incubation : The microplate is incubated under appropriate conditions (e.g., temperature and time) to allow for fungal growth.

  • Growth Measurement : Fungal growth is assessed by measuring the optical density (OD) at a specific wavelength (e.g., 530 nm) using a microplate spectrophotometer.[9]

  • IC50 Calculation : The OD readings are used to generate a dose-response curve, and the IC50 is calculated as the concentration of the antifungal agent that inhibits 50% of the fungal growth compared to the control.[9]

Visualized Experimental Workflow

The following diagram illustrates the key stages of the microbroth dilution assay for determining the IC50 value of an antifungal agent.

G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Acquisition & Analysis A Prepare Antifungal Stock Solution C Serial Dilution in 96-Well Plate A->C B Prepare Fungal Inoculum D Inoculate Wells B->D C->D E Incubate Plate D->E F Measure Optical Density E->F G Calculate IC50 Value F->G

Caption: Workflow for IC50 determination using a microbroth dilution assay.

Mechanism of Action: Inhibition of Fungal Respiration

"this compound" is a potential inhibitor of succinate dehydrogenase (SDH), a key enzyme complex (Complex II) in the fungal mitochondrial electron transport chain. By inhibiting this enzyme, the agent disrupts the process of cellular respiration, leading to a depletion of ATP and ultimately fungal cell death. This mechanism is distinct from many common antifungal classes that target the cell membrane or cell wall.

The diagram below illustrates the proposed site of action for "this compound" within the electron transport chain.

G cluster_etc Mitochondrial Electron Transport Chain ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ComplexIII e- ComplexIV Complex IV ComplexIII->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ Gradient Inhibitor This compound Inhibitor->ComplexII

Caption: Inhibition of Complex II by this compound in the electron transport chain.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.